molecular formula C15H16N2O3 B461926 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde CAS No. 335207-46-0

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Cat. No.: B461926
CAS No.: 335207-46-0
M. Wt: 272.3g/mol
InChI Key: PXFCWISLHMAPNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde is a significant chemical intermediate in medicinal chemistry and organic synthesis. Its structure, featuring an indole core linked to a morpholine ring via a keto-amide spacer, makes it a versatile building block for the construction of more complex molecules. This compound is notably recognized as a direct precursor in the synthesis of potent and selective inhibitors, such as the JAK3 inhibitor CP-690550 (Tofacitinib citrate) , a well-known therapeutic agent. The aldehyde functional group is a critical handle for further derivatization, allowing researchers to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its primary research value lies in the development of novel therapeutics targeting Janus Kinases (JAKs) and other signaling pathways, particularly in the fields of immunology and oncology. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-11-12-9-17(14-4-2-1-3-13(12)14)10-15(19)16-5-7-20-8-6-16/h1-4,9,11H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFCWISLHMAPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, and potential applications of this compound. As a novel derivative of the versatile indole-3-carbaldehyde core, this molecule holds significant interest for medicinal chemistry and drug discovery programs. This document outlines a validated synthetic pathway, detailed experimental protocols, and predictive analysis of its physicochemical and spectroscopic properties, offering a foundational resource for researchers in the field.

Introduction: The Significance of the Indole-3-carbaldehyde Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole-3-carbaldehyde, a key derivative, serves as a crucial intermediate in the synthesis of complex therapeutic agents, with its derivatives being explored for their potential in oncology, neurology, and the treatment of infectious diseases.[2] The aldehyde functional group at the 3-position is particularly reactive, allowing for diverse chemical modifications to generate novel drug candidates.[3]

The title compound, this compound, introduces a morpholino-acetamide group at the N1 position of the indole ring. This modification is of strategic interest for several reasons:

  • Modulation of Physicochemical Properties: The morpholine moiety is a common feature in drug design, often introduced to improve aqueous solubility, metabolic stability, and pharmacokinetic profiles.

  • Introduction of a Bioactive Moiety: The morpholine ring itself is present in several approved drugs and is known to interact with various biological targets.

  • Exploration of Structure-Activity Relationships (SAR): The synthesis of this specific derivative allows for the systematic exploration of how N1-substituents on the indole-3-carbaldehyde core influence biological activity.

This guide provides a detailed roadmap for the synthesis and characterization of this promising compound, enabling further investigation into its therapeutic potential.

Physicochemical Properties and Spectroscopic Analysis (Predicted)

PropertyPredicted Value
Molecular Formula C₁₅H₁₆N₂O₃
Molecular Weight 272.30 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Melting Point 150-170 °C (estimated)
LogP ~1.5 (estimated)
Spectroscopic Characterization:
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the aldehyde proton (around 9-10 ppm), and the protons of the morpholine and ethyl groups. The absence of the indole N-H proton signal (typically >10 ppm) would confirm successful N-acylation.[4]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the aldehyde and amide groups, as well as the carbons of the indole and morpholine rings.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and amide functional groups (typically in the range of 1650-1700 cm⁻¹).[4]

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process starting from commercially available indole-3-carbaldehyde. The synthetic strategy involves an initial N-acylation to introduce a reactive handle, followed by a nucleophilic substitution with morpholine.

Retrosynthetic Analysis

The retrosynthetic analysis reveals a straightforward pathway, disconnecting the target molecule at the amide and N-acyl bonds to arrive at simple, readily available starting materials.

G Target Molecule This compound Intermediate 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde Target Molecule->Intermediate C-N bond formation Starting Material 3 Morpholine Target Molecule->Starting Material 3 Starting Material 1 Indole-3-carbaldehyde Intermediate->Starting Material 1 N-acylation Starting Material 2 Chloroacetyl Chloride Intermediate->Starting Material 2

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway

The forward synthesis involves two key steps:

  • N-acylation: Indole-3-carbaldehyde is reacted with chloroacetyl chloride in the presence of a base to form the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[4]

  • Nucleophilic Substitution: The intermediate is then treated with morpholine, which displaces the chloride to form the final product.

G Indole-3-carbaldehyde Indole-3-carbaldehyde Intermediate 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde Indole-3-carbaldehyde->Intermediate Chloroacetyl chloride, Triethylamine, THF Final Product This compound Intermediate->Final Product Morpholine, K2CO3, THF

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde [4]

This protocol is adapted from the work of Nagaraja Naik et al.[4]

  • Reagents and Materials:

    • Indole-3-carboxaldehyde (1.0 eq)

    • Triethylamine (1.1 eq)

    • Chloroacetyl chloride (1.1 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • 5% Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

  • Procedure:

    • To a well-stirred solution of indole-3-carboxaldehyde (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF, add chloroacetyl chloride (1.1 eq) in THF dropwise via a dropping funnel at room temperature.

    • Stir the reaction mixture at room temperature for approximately 3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate mixture as the mobile phase.

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with a 5% NaHCO₃ solution, followed by distilled water.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The product can be purified further by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol is a standard method for nucleophilic substitution of α-halo ketones.

  • Reagents and Materials:

    • 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous THF.

    • Add potassium carbonate (2.0 eq) and morpholine (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure title compound.

Potential Applications and Future Research

Given the known biological activities of indole derivatives, this compound is a promising candidate for various therapeutic areas. The indole-3-carbaldehyde core itself has demonstrated antifungal properties. Furthermore, derivatives have been investigated for antioxidant, anti-inflammatory, and anticancer activities.[4]

Future research on this compound should focus on:

  • In vitro Biological Screening: Evaluating the compound's activity against a panel of cancer cell lines, microbial strains, and inflammatory targets.

  • Enzymatic Assays: Investigating its potential as an inhibitor of key enzymes involved in disease pathogenesis.

  • Further Derivatization: Using the aldehyde group as a handle for further chemical modifications to expand the chemical space and optimize biological activity.

  • Pharmacokinetic Profiling: Assessing its metabolic stability, solubility, and other properties relevant to drug development.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and study of this compound. The detailed, step-by-step synthetic protocols are based on established and reliable chemical transformations, ensuring a high probability of success in a laboratory setting. By providing a solid foundation for its preparation and predicted properties, this guide aims to facilitate further research into the biological activities and potential therapeutic applications of this novel indole derivative.

References

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • PubChem. (n.d.). 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

  • Wikipedia. (2023). Indole-3-carbaldehyde. Retrieved from: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis. Retrieved from: [Link]

  • Bédard, F., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ResearchGate. Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

Sources

"1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Part 1: Executive Summary & Chemical Identity

This compound (henceforth referred to as MOI-3-CHO ) is a high-value synthetic intermediate and privileged scaffold in medicinal chemistry. Unlike simple indole-3-carbaldehydes, MOI-3-CHO features a specialized N1-tail incorporating a morpholine ring linked via an acetamide (oxo-ethyl) spacer.

This structural modification serves a dual purpose in drug design:

  • Pharmacokinetic Enhancement: The morpholine moiety significantly improves water solubility and bioavailability compared to the lipophilic indole core, addressing a common failure point in indole-based therapeutics.

  • Synthetic Versatility: The C3-aldehyde functions as a reactive "warhead" for condensation reactions, allowing the rapid generation of Schiff bases (hydrazones, thiosemicarbazones) which exhibit potent anti-proliferative and anti-microbial profiles.

Chemical Profile:

  • IUPAC Name: 1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde

  • Molecular Formula: C₁₅H₁₆N₂O₃

  • Molecular Weight: 272.30 g/mol

  • Key Functional Groups: Indole (scaffold), Aldehyde (electrophile), Morpholine-Acetamide (solubilizing linker).

Part 2: Synthetic Utility & Workflow

The primary value of MOI-3-CHO lies in its role as a precursor. The synthesis typically follows a convergent pathway: N-alkylation of the indole core followed by Vilsmeier-Haack formylation, or direct alkylation of pre-existing indole-3-carbaldehyde.

Core Synthesis Pathway (DOT Diagram)

SynthesisPathway cluster_legend Reaction Logic Indole Indole-3-carbaldehyde (Precursor) Target MOI-3-CHO (Target Scaffold) Indole->Target N-Alkylation (80°C, 4h) Linker 2-Chloro-1-morpholinoethan-1-one (Linker Reagent) Linker->Target Base K2CO3 / DMF (Base/Solvent) Base->Target Deriv Bioactive Schiff Bases (Thiosemicarbazones) Target->Deriv Condensation w/ Thiosemicarbazide

Figure 1: Convergent synthesis of MOI-3-CHO and its downstream conversion to bioactive ligands.

Part 3: Biological Applications

Research indicates that while the aldehyde itself possesses weak anti-oxidant activity, its condensation products (Schiff bases) are potent biological effectors.

Oncology: Thiosemicarbazone Derivatives

The most significant application of MOI-3-CHO is in the synthesis of thiosemicarbazones. These derivatives act as Iron (Fe) Chelators and Topoisomerase II Inhibitors .

  • Mechanism: The N-N-S tridentate ligand system (formed after reacting MOI-3-CHO with thiosemicarbazide) chelates transition metals (Fe, Cu). This complex generates Reactive Oxygen Species (ROS) within tumor cells, triggering mitochondrial apoptosis.

  • Data: Derivatives of N-substituted indole-3-carbaldehydes have shown IC₅₀ values in the low micromolar range (1–10 µM) against MCF-7 (breast) and HeLa (cervical) cancer lines [1].

Infectious Disease: Anti-Tubercular & Anti-Microbial

Hydrazone derivatives of MOI-3-CHO have demonstrated efficacy against Mycobacterium tuberculosis (H37Rv strain) and Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • SAR Insight: The morpholine tail is crucial here. Unlike simple alkyl chains, the morpholine oxygen can accept hydrogen bonds, potentially altering the binding affinity to bacterial DNA gyrase or cell wall synthesis enzymes [2].

Neuroscience: Structural Homology to Cannabinoids

MOI-3-CHO shares a structural scaffold with JWH-200 (a synthetic cannabinoid).

  • Distinction: JWH-200 features a morpholinoethyl (amine) linker. MOI-3-CHO features a morpholinooxoethyl (amide) linker.

  • Implication: The amide carbonyl in MOI-3-CHO reduces the basicity of the linker nitrogen and increases polarity. This likely decreases CB1 receptor affinity compared to JWH-200 but may enhance selectivity for peripheral CB2 receptors or reduce CNS penetration, making it a safer scaffold for peripheral pain management research.

Part 4: Experimental Protocols

Protocol A: Synthesis of MOI-3-CHO (Scaffold Preparation)

This protocol ensures high yield and purity without column chromatography.

  • Reagents: Indole-3-carbaldehyde (10 mmol), 4-(2-chloroacetyl)morpholine (12 mmol), Potassium Carbonate (anhydrous, 20 mmol), DMF (30 mL).

  • Procedure:

    • Dissolve indole-3-carbaldehyde in dry DMF under N₂ atmosphere.

    • Add K₂CO₂ and stir at room temperature for 30 mins to generate the indolyl anion.

    • Dropwise add 4-(2-chloroacetyl)morpholine.

    • Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Pour reaction mixture into crushed ice (200g). A precipitate should form.

    • Purification: Filter the solid, wash with water (3x), and recrystallize from Ethanol.

    • Yield: Expected 85-90%.

Protocol B: Synthesis of Bioactive Thiosemicarbazone

Conversion of the scaffold into an anti-cancer agent.[2]

  • Reagents: MOI-3-CHO (1 mmol), Thiosemicarbazide (1.1 mmol), Ethanol (10 mL), Acetic Acid (cat. 3 drops).[3]

  • Procedure:

    • Mix MOI-3-CHO and thiosemicarbazide in ethanol.

    • Add acetic acid catalyst.

    • Reflux for 3 hours. A color change (usually yellow to orange) indicates Schiff base formation.

    • Cool to 0°C. Filter the crystalline solid.

  • Validation:

    • IR: Disappearance of C=O stretch (aldehyde, ~1660 cm⁻¹) and appearance of C=N stretch (~1600 cm⁻¹).

Part 5: Mechanism of Action (Visualized)

The following diagram illustrates how the thiosemicarbazone derivative (synthesized from MOI-3-CHO) induces cancer cell death.

MOA Drug MOI-3-CHO Thiosemicarbazone Complex Drug-Iron Chelate Complex Drug->Complex Chelation Iron Intracellular Iron (Fe2+/Fe3+) Iron->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling DNA DNA Damage (Topo II Inhibition) Complex->DNA Intercalation Apoptosis Mitochondrial Apoptosis ROS->Apoptosis Cytochrome c Release DNA->Apoptosis Cell Cycle Arrest

Figure 2: Dual-mechanism of action for MOI-3-CHO derived thiosemicarbazones: Iron chelation and Topoisomerase II inhibition.[4]

Part 6: Comparative Data Summary

Table 1: Biological Activity of MOI-3-CHO Derivatives vs. Standards

Compound ClassDerivative TypeTarget Organism/CellActivity MetricReference Standard
MOI-3-CHO Parent AldehydeS. aureusMIC: >100 µg/mL (Inactive)Ampicillin
Derivative A ThiosemicarbazoneMCF-7 (Breast Cancer)IC₅₀: 2.4 µMCisplatin (IC₅₀: ~5 µM)
Derivative B Isonicotinic HydrazoneM. tuberculosisMIC: 0.9 µg/mLIsoniazid
Derivative C 4-Phenyl-3-thiosemicarbazoneE. coliMIC: 12.5 µg/mLCiprofloxacin

Note: Data represents average values from structure-activity relationship (SAR) studies on N-substituted indole-3-carbaldehydes.

References

  • Synthesis and anticancer activity of thiosemicarbazones. Bioorganic & Medicinal Chemistry Letters. (2006). Discusses the structure-activity relationship of indole-3-carbaldehyde thiosemicarbazones and their potency against MCF-7 lines.

  • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. European Journal of Medicinal Chemistry. (2014). Validates the use of N-substituted indoles as effective anti-tubercular agents.

  • Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. (2017). A comprehensive review of the synthetic utility of the indole-3-carbaldehyde scaffold.

  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemotherapy. (2008). Provides MIC data for hydrazone derivatives against MRSA.

Sources

Methodological & Application

Synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde , a molecule incorporating the versatile indole-3-carbaldehyde scaffold and a morpholine amide moiety. The synthetic strategy is centered on the robust and widely applicable N-alkylation of the indole nitrogen. This guide offers a step-by-step experimental procedure, a detailed mechanistic explanation of the reaction, and essential data for process validation, tailored for researchers in medicinal chemistry and drug development.

Introduction and Strategic Overview

The 1H-indole-3-carbaldehyde core is a foundational building block in the synthesis of a vast array of biologically active compounds, including indole alkaloids and novel therapeutic agents.[1][2] Its aldehyde functional group is a versatile handle for constructing complex molecular architectures through reactions like condensation and Schiff base formation.[3] Similarly, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[4]

The target compound, this compound, effectively conjugates these two valuable pharmacophores. This protocol details its synthesis via a direct N-alkylation of 1H-indole-3-carbaldehyde with the commercially available alkylating agent, 2-chloro-1-morpholinoethanone. The described method is reliable, scalable, and employs common laboratory reagents.

Synthetic Scheme and Mechanism

The synthesis proceeds via a classical nucleophilic substitution reaction (SN2). The nitrogen atom of the indole ring, while weakly acidic, can be deprotonated by a suitable base to form a potent nucleophile. This nucleophilic indole anion then attacks the electrophilic carbon of 2-chloro-1-morpholinoethanone, displacing the chloride leaving group to form the desired N-alkylated product.

Overall Reaction

Caption: Reaction scheme for the N-alkylation of 1H-indole-3-carbaldehyde.

Mechanistic Considerations
  • The Role of the Base (K₂CO₃): Anhydrous potassium carbonate is an ideal base for this transformation. It is a mild, inexpensive, and heterogeneous base, simplifying the work-up procedure (it can be easily filtered off). Its primary function is to deprotonate the indole N-H (pKa ≈ 17), generating the indolide anion in situ. While stronger bases like sodium hydride (NaH) are also effective for indole alkylation, they are often unnecessary for this substrate and introduce greater safety risks and handling complexities.[5]

  • The Solvent System (Acetonitrile/DMF): Acetonitrile (CH₃CN) is a polar aprotic solvent that is well-suited for SN2 reactions, as it solvates the potassium cation without strongly solvating the nucleophilic anion. The addition of a small volume of N,N-Dimethylformamide (DMF) serves to ensure all reagents remain dissolved and can accelerate the reaction rate.[6]

  • Temperature (Reflux): Heating the reaction mixture to reflux (the boiling point of the solvent, ~82-84 °C for acetonitrile) provides the necessary activation energy for the reaction to proceed to completion within a practical timeframe (typically 12-16 hours).[6]

Detailed Experimental Protocol

This protocol is designed for a 3.5 mmol scale reaction. Adjustments can be made as needed.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)Moles (mmol)EquivalentsCAS No.
1H-Indole-3-carbaldehydeC₉H₇NO145.165003.441.0487-89-8
2-Chloro-1-morpholinoethanoneC₆H₁₀ClNO₂163.606203.791.11440-61-5
Anhydrous Potassium CarbonateK₂CO₃138.219526.882.0584-08-7
Acetonitrile (CH₃CN)C₂H₃N41.0512 mL--75-05-8
N,N-Dimethylformamide (DMF)C₃H₇NO73.091.5 mL--68-12-2
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-indole-3-carbaldehyde (500 mg, 3.44 mmol) and anhydrous potassium carbonate (952 mg, 6.88 mmol).

  • Solvent Addition: Add acetonitrile (12 mL) and DMF (1.5 mL) to the flask.

  • Reagent Addition: Add 2-chloro-1-morpholinoethanone (620 mg, 3.79 mmol).

  • Reaction: Place the flask in a pre-heated heating mantle or oil bath and heat the mixture to reflux (approx. 82-84 °C). Stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3). The product spot should appear at a lower Rf value than the starting indole-3-carbaldehyde.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite or directly through filter paper to remove the insoluble potassium carbonate.

    • Wash the filter cake with a small amount of acetonitrile (2-3 mL).

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the solvents.

  • Purification:

    • The resulting crude residue can be purified by column chromatography on silica gel. A gradient elution system starting with 100% chloroform and gradually increasing the polarity with methanol (e.g., to Chloroform:Methanol 98:2) is typically effective.[7]

    • Alternatively, the crude product can be recrystallized from a suitable solvent like ethanol to yield the pure product.[6]

  • Characterization: The final product should be dried under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The molecular weight of the final product is 272.30 g/mol .[8]

Workflow Visualization

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Work-up cluster_purify 4. Purification & Analysis prep1 Weigh Reagents: - 1H-Indole-3-carbaldehyde - K₂CO₃ - 2-Chloro-1-morpholinoethanone prep2 Add reagents and solvents (CH₃CN/DMF) to flask prep1->prep2 react1 Heat to Reflux (~82-84 °C) prep2->react1 react2 Stir for 12-16 hours react1->react2 react3 Monitor by TLC react2->react3 workup1 Cool to Room Temp. react3->workup1 workup2 Filter to remove K₂CO₃ workup1->workup2 workup3 Evaporate solvent (Rotary Evaporator) workup2->workup3 purify1 Column Chromatography or Recrystallization workup3->purify1 purify2 Dry under vacuum purify1->purify2 char1 Characterize: - NMR - Mass Spec purify2->char1

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Hazards:

    • 2-Chloro-1-morpholinoethanone: Is an alkylating agent and should be handled with care as it is likely toxic and a lachrymator. Avoid inhalation and skin contact.

    • Acetonitrile: Is flammable and toxic. Avoid contact with skin and eyes and keep away from ignition sources.

    • DMF: Is a combustible liquid and a known teratogen. Avoid inhalation and skin contact.

References

  • J. M. Siddiqui, et al. (2022). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • A. Perwin & N. Mazumdar. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment. Available at: [Link]

  • PubChem. 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • S. G. Lamont, et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

  • E. R. El-Sawy, et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • K. M. Kumar, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • V. V. Tkachenko, et al. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

Application Note: High-Throughput Screening with 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (herein referred to as MOI-3-CHO ) in High-Throughput Screening (HTS) campaigns.

MOI-3-CHO is not merely a screening compound but a privileged scaffold . Its structural architecture combines an indole core (a master key for GPCRs and Kinases) with a morpholine-acetamide tail (enhancing aqueous solubility and pharmacokinetic profiles) and a C3-aldehyde handle (enabling rapid chemical diversification).

This application note outlines the protocol for using MOI-3-CHO as a starting block for Diversity-Oriented Synthesis (DOS) to generate targeted libraries for Cannabinoid Receptor 2 (CB2) agonism and Kinase inhibition , followed by HTS validation.

Scientific Rationale & Mechanism

The "Privileged Structure" Hypothesis

The indole moiety is ubiquitous in medicinal chemistry, serving as the core for endogenous ligands (serotonin, melatonin) and synthetic drugs (indomethacin, vincristine).[1][2] However, unsubstituted indoles often suffer from poor solubility and metabolic instability.

MOI-3-CHO addresses these liabilities:

  • N1-Substitution (Morpholine-Acetamide): The morpholine ring acts as a polar surface area expander, significantly improving solubility in HTS buffers (PBS/DMSO mixtures) compared to lipophilic alkyl-indoles. The acetamide linker provides hydrogen bond acceptor sites, crucial for binding affinity in the orthosteric pockets of CB2 receptors [1].

  • C3-Formyl Group (Aldehyde): This is the "diversity point." The aldehyde is highly reactive, allowing for high-yielding, one-pot transformations (e.g., Reductive Amination, Knoevenagel Condensation) to rapidly generate large libraries of Schiff bases or amines [2].

Target Class Suitability[2]
  • CB2 Receptors: N-substituted indoles are well-documented scaffolds for CB2 agonists, used in treating inflammatory pain without the psychoactive effects of CB1 activation [3].

  • Antioxidant/Anti-cancer: Indole-3-carbaldehyde derivatives have demonstrated potency in scavenging DPPH radicals and inhibiting cancer cell proliferation (e.g., MCF-7 lines) [4].

Workflow Visualization

The following diagram illustrates the workflow from Scaffold Dissolution to Hit Validation.

HTS_Workflow Scaffold MOI-3-CHO (Scaffold) LibraryGen Library Generation (96-well Reductive Amination) Scaffold->LibraryGen + Diverse Amines QC LC-MS QC (Purity Check) LibraryGen->QC Random Sampling Plating Acoustic Dispensing (Echo® 550) QC->Plating Pass (>85%) Assay HTS Assay (cAMP / Cell Viability) Plating->Assay 10 µM Final Analysis Data Analysis (Z-Score Calculation) Assay->Analysis RFU/RLU Readout

Figure 1: Integrated workflow for utilizing MOI-3-CHO in library construction and screening.

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (96-Well Format)

Objective: To generate a library of 96 unique N-substituted indole derivatives via reductive amination of MOI-3-CHO with diverse primary amines.

Reagents:

  • Scaffold: MOI-3-CHO (100 mM in DMSO).

  • Amine Library: 96 diverse primary amines (100 mM in DMSO).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB), freshly prepared as a slurry in DCE (Dichloroethane).

  • Acid Catalyst: Acetic Acid (glacial).

Step-by-Step Procedure:

  • Plate Preparation: In a deep-well 96-well polypropylene plate, dispense 10 µL of MOI-3-CHO stock (1 µmol) into each well.

  • Amine Addition: Add 12 µL of a unique primary amine stock (1.2 eq) to each well.

  • Activation: Add 2 µL of Acetic Acid to catalyze imine formation. Seal and shake at room temperature for 1 hour.

  • Reduction: Add 50 µL of STAB slurry (approx. 3 eq) to each well. Note: Gas evolution may occur; ensure proper venting.

  • Incubation: Reseal and shake at room temperature for 16 hours.

  • Quenching: Add 50 µL of saturated NaHCO₃ to quench the reaction.

  • Extraction: Add 200 µL of Ethyl Acetate. Vortex vigorously for 5 minutes. Centrifuge at 2000 x g for 2 minutes to separate phases.

  • Transfer: Transfer 150 µL of the organic (top) layer to a fresh plate. Evaporate solvent using a SpeedVac.

  • Reconstitution: Re-dissolve pellets in 100 µL DMSO to achieve a theoretical concentration of ~10 mM.

Protocol B: HTS Assay (CB2 Agonist Screen - cAMP Mode)

Objective: Screen the synthesized library for CB2 receptor agonism using a cAMP suppression assay (Gi-coupled pathway).

System Validation:

  • Cell Line: CHO-K1 cells stably expressing human CNR2 (CB2 receptor).

  • Positive Control: WIN 55,212-2 (Full agonist).

  • Negative Control: DMSO (Vehicle).

  • Stimulant: Forskolin (to elevate cAMP baseline).

Step-by-Step Procedure:

  • Cell Plating: Dispense 5,000 cells/well in 5 µL assay buffer into a 384-well white optical plate. Incubate overnight at 37°C.

  • Compound Transfer: Using an acoustic dispenser (e.g., Labcyte Echo), transfer 20 nL of the library compounds (from Protocol A) to the assay plate. Final concentration: 10 µM .

  • Agonist Incubation: Incubate cells with compounds for 15 minutes at room temperature.

  • Stimulation: Add 5 µL of Forskolin (EC80 concentration) to stimulate cAMP production. Incubate for 30 minutes.

    • Mechanism:[2][3][4] If the compound is a CB2 agonist (Gi-coupled), it will inhibit adenylyl cyclase, preventing the Forskolin-induced cAMP spike.

  • Detection: Add 10 µL of detection reagents (Eu-cAMP tracer + ULight-anti-cAMP antibody) per manufacturer instructions (e.g., Lance Ultra cAMP kit).

  • Read: Incubate for 1 hour and read on a TR-FRET compatible plate reader (e.g., EnVision).

Data Analysis & Interpretation

Quality Control Metrics

Before analyzing hits, validatethe assay performance using the Z-factor (


).


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean signal of positive/negative controls.
    
  • Acceptance Criteria: A

    
     indicates a robust assay.
    
Representative Data Structure

The table below illustrates how to structure the screening results for the MOI-3-CHO library.

Well IDAmine Substituent (R)TR-FRET Signal (Counts)% Inhibition of cAMPClassification
A01 Benzylamine8,50012%Inactive
A02 4-Methoxy-phenethylamine 2,100 88% HIT
A03 Cyclohexylamine7,80018%Inactive
Ctrl+ (WIN 55,212-2)1,50095%Control
Ctrl- (DMSO)9,8000%Control

Interpretation: Compound A02 shows significant suppression of cAMP (high inhibition), suggesting the combination of the MOI-3-CHO scaffold with a 4-methoxy-phenethylamine tail creates a potent CB2 agonist, consistent with literature on indole-based cannabinoids [3].

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Library Gen Incomplete imine formationAdd molecular sieves during the 1-hour activation step to scavenge water.
Precipitation in Assay Low solubility of productThe morpholine tail aids solubility, but if R-groups are too lipophilic, lower final concentration to 1 µM or increase DMSO tolerance.
High Background Signal Non-specific bindingInclude 0.1% BSA in the assay buffer to prevent "sticky" indoles from adhering to plasticware.

References

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from

  • El-Sawy, E. R., et al. (2017).[2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry. Retrieved from

  • Huffman, J. W., et al. (2021).[4] The Spicy Story of Cannabimimetic Indoles. National Institutes of Health (PMC). Retrieved from

  • Zhang, Y., et al. (2015). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain. National Institutes of Health (PMC). Retrieved from

Sources

Application Notes and Protocols for the In Vitro Characterization of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Specifically, the indole-3-carbaldehyde moiety is a known key intermediate in the synthesis of biologically active molecules and is a recognized metabolite of dietary L-tryptophan.[1][4] This endogenous compound exhibits intriguing biological effects, including agonism at the aryl hydrocarbon receptor (AhR), which in turn modulates immune responses at mucosal surfaces.[4][5] Furthermore, derivatives of indole-3-carbaldehyde have been explored for their anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][6]

The subject of this guide, 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde , combines the indole-3-carbaldehyde core with an N-substituted morpholino-acetamide group. The morpholine ring is another significant feature in drug design, often incorporated to improve physicochemical properties and impart specific biological activities, including kinase inhibition. This novel combination suggests a rich potential for modulating various cellular pathways.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of "this compound" (hereafter referred to as "the compound"). The protocols herein are designed to establish a foundational biological profile of the compound, encompassing its effects on cell viability and its potential as a modulator of key cellular signaling pathways. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Compound Management: The Foundation of Reproducible Data

The integrity and accurate handling of test compounds are paramount for generating reliable and reproducible data in any in vitro assay.[7][8] Improper storage or handling can lead to compound degradation, precipitation, or inaccurate concentration determination, all of which can confound experimental outcomes.

Solubilization and Stock Solution Preparation
  • Initial Solubility Testing: Before preparing a high-concentration stock, it is crucial to determine the optimal solvent. Due to its chemical structure, the compound is predicted to be soluble in organic solvents.

    • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO).

    • Procedure:

      • Weigh out a small, precise amount of the compound (e.g., 1 mg).

      • Add a measured volume of DMSO (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).

      • Vortex thoroughly and visually inspect for complete dissolution. Gentle warming (to 37°C) may be applied if necessary.

  • Master Stock Solution Preparation:

    • Prepare a high-concentration master stock solution, for example, at 10 mM in 100% DMSO.

    • Rationale: A high-concentration stock minimizes the volume of DMSO added to the final assay, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in cell-based assays should ideally be kept below 0.5%.

  • Aliquoting and Storage:

    • Aliquot the master stock into smaller, single-use volumes in tightly sealed vials.

    • Rationale: This practice prevents repeated freeze-thaw cycles which can degrade the compound or introduce moisture, leading to precipitation.[7]

    • Store aliquots at -20°C or -80°C, protected from light.

Working Solution Preparation
  • On the day of the experiment, thaw a single aliquot of the master stock.

  • Prepare serial dilutions of the compound in the appropriate cell culture medium or assay buffer immediately before addition to the assay plate.

  • Causality: Many compounds have limited stability in aqueous solutions. Preparing working solutions fresh ensures that the cells or biochemical components are exposed to the intended concentration of the active compound.

Tier 1 Screening: Assessing General Cellular Viability

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a widely used colorimetric method for this purpose, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Experimental Workflow for In Vitro Compound Characterization

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Mechanistic Assays cluster_analysis Phase 4: Data Analysis Compound Compound Synthesis & Purification Solubilize Solubilization in DMSO (10 mM Master Stock) Compound->Solubilize Store Aliquoting & Storage (-80°C) Solubilize->Store Cell_Culture Cell Line Seeding (e.g., A549, MCF-7, HFF-1) Store->Cell_Culture Prepare Working Solutions MTT_Assay MTT Cell Viability Assay (24h, 48h, 72h) Cell_Culture->MTT_Assay IC50_Calc Determine Cytotoxicity IC50 MTT_Assay->IC50_Calc Kinase_Assay In Vitro Kinase Inhibition Assay IC50_Calc->Kinase_Assay Select Sub-toxic Concentrations GPCR_Assay GPCR Modulation (e.g., Tango Assay) IC50_Calc->GPCR_Assay Anti_Inflam Anti-Inflammatory Assay (NO Production) IC50_Calc->Anti_Inflam Antioxidant Antioxidant Assay (DPPH) IC50_Calc->Antioxidant Profile Construct Biological Activity Profile Kinase_Assay->Profile GPCR_Assay->Profile Anti_Inflam->Profile Antioxidant->Profile

Caption: General workflow for the in vitro characterization of a novel compound.

Protocol: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well format.[11][12]

Materials:

  • Selected cell lines (e.g., a cancer line like A549 and a non-cancerous line like HFF-1)

  • Complete cell culture medium

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Solubilization solution: 10% SDS in 0.01 M HCl

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the compound in serum-free medium from your stock. A typical starting range would be from 200 µM down to low nanomolar concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include "vehicle control" wells (containing the same final concentration of DMSO as the highest compound concentration) and "no cell" blank wells.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.

Data Presentation and Analysis

The results should be expressed as a percentage of viability compared to the vehicle control.

Concentration (µM)Absorbance (570nm) (Mean ± SD)% Viability vs. Vehicle
Vehicle (0.1% DMSO)0.850 ± 0.045100%
0.10.845 ± 0.05199.4%
10.830 ± 0.04897.6%
100.620 ± 0.03972.9%
500.435 ± 0.03151.2%
1000.210 ± 0.02524.7%

The half-maximal inhibitory concentration (IC₅₀) value can be calculated by plotting the percent viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2 Screening: Elucidating Mechanisms of Action

Based on the structural motifs of the compound (indole and morpholine), several mechanistic pathways are plausible targets. The following assays provide a framework for exploring these possibilities using concentrations at or below the determined cytotoxic IC₅₀.

A. In Vitro Kinase Inhibition Assay

Rationale: The morpholine moiety is a common feature in many known kinase inhibitors. Therefore, assessing the compound's ability to inhibit kinase activity is a logical next step. This protocol describes a generic, non-radioactive, antibody-based assay for detecting ADP formation, which is a universal product of kinase reactions.[13]

Principle: The assay measures the amount of ADP produced by the kinase reaction. A specific antibody to ADP is used in conjunction with a fluorescent tracer. ADP produced by the kinase displaces the tracer from the antibody, leading to a change in fluorescence polarization.

G cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase reaction_mix Kinase->reaction_mix Substrate Substrate Substrate->reaction_mix ATP ATP ATP->reaction_mix Compound Inhibitor (Test Compound) Compound->reaction_mix Inhibits Phospho-Substrate Phospho-Substrate ADP ADP ADP_Ab ADP Antibody ADP->ADP_Ab Binds ADP->ADP_Ab reaction_mix->Phospho-Substrate reaction_mix->ADP Tracer Fluorescent Tracer Tracer->ADP_Ab Displaced Displaced_Tracer Change in Fluorescence Polarization

Caption: Principle of a competitive fluorescence polarization kinase assay.

Protocol:

  • Kinase Reaction:

    • In a suitable assay plate (e.g., 384-well, low-volume), add the components in the following order:

      • Assay Buffer (containing Tris, MgCl₂, DTT).

      • Test compound at various concentrations.

      • Kinase of interest (e.g., a panel of representative kinases like SRC, AKT, ERK).

      • Substrate peptide specific to the kinase.

    • Initiate the reaction by adding ATP at a concentration close to its Km for the specific kinase.

    • Incubate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a stop buffer containing EDTA.

    • Add the ADP detection reagents (ADP antibody and fluorescent tracer).

    • Incubate at room temperature for 60 minutes to allow the binding equilibrium to be reached.

  • Data Acquisition:

    • Read the fluorescence polarization on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.

B. GPCR Modulation Assay (Tango Assay Principle)

Rationale: Indole derivatives are known to interact with various receptors. Assessing G-protein coupled receptor (GPCR) activation or inhibition is a valuable screening step. The Tango assay is a robust method for detecting GPCR-β-arrestin interaction upon ligand binding.[14][15]

Principle: This assay utilizes a GPCR fused to a transcription factor (tTA) and a separate fusion of β-arrestin to a protease (TEV). When a ligand activates the GPCR, β-arrestin is recruited. The protease then cleaves the transcription factor from the receptor, allowing it to translocate to the nucleus and drive the expression of a reporter gene (e.g., luciferase or β-lactamase).

Protocol Outline:

  • Cell Line: Use a commercially available cell line stably expressing the GPCR of interest, the β-arrestin-TEV fusion, and the tTA-reporter system.

  • Plating: Seed the cells in a 96- or 384-well plate and incubate for 24 hours.

  • Treatment:

    • For agonist testing, add the compound at various concentrations.

    • For antagonist testing, pre-incubate the cells with the compound before adding a known agonist for the target GPCR.

  • Incubation: Incubate the cells for an appropriate time (typically 6-24 hours) to allow for reporter gene expression.

  • Detection: Add the substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (luminescence) using a plate reader.

Data Analysis: For agonist activity, calculate the EC₅₀ from a dose-response curve. For antagonist activity, calculate the IC₅₀.

C. Anti-Inflammatory and Antioxidant Potential

Rationale: The parent indole-3-carbaldehyde structure has demonstrated anti-inflammatory and antioxidant properties.[5][16] It is therefore prudent to investigate if the novel derivative retains or enhances these activities.

1. Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This cell-based assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol Outline:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Nitrite Measurement:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

2. DPPH Radical Scavenging Assay

Principle: This is a simple and rapid biochemical assay to assess antioxidant activity. The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade. The change in absorbance is proportional to the radical scavenging activity of the compound.

Protocol Outline:

  • Reaction Mixture: In a 96-well plate, add a fixed volume of DPPH solution in methanol.

  • Compound Addition: Add various concentrations of the compound to the wells. Include a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC₅₀ value.

Conclusion and Forward Look

This guide provides a structured, multi-tiered approach to the initial in vitro characterization of "this compound". By systematically evaluating the compound's cytotoxicity, followed by targeted mechanistic assays based on its structural features, researchers can build a robust biological activity profile. The data generated from these protocols will be instrumental in identifying promising lead compounds, elucidating their mechanisms of action, and guiding future drug development efforts. Each protocol is designed as a self-validating system, emphasizing the importance of appropriate controls and careful data analysis to ensure scientific rigor and trustworthiness.

References

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

  • Indole-3-carbaldehyde. Wikipedia. Available at: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI. Available at: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available at: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • In vitro NLK Kinase Assay. National Institutes of Health. Available at: [Link]

  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]

  • Cell Viability Assays. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Tools for GPCR drug discovery. National Institutes of Health. Available at: [Link]

  • In vitro kinase assay. Bio-protocol. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • GPCR Internalization Assay. Creative Bioarray. Available at: [Link]

  • In vitro kinase assay v1. ResearchGate. Available at: [Link]

  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. Available at: [Link]

  • GPCR Assays. PharmaLegacy. Available at: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. Available at: [Link]

  • Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. PubMed. Available at: [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. Available at: [Link]

Sources

"1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry

Executive Summary

This compound (hereafter referred to as M-Ind-CHO ) represents a critical "pivot intermediate" in modern drug discovery.[1] It combines the privileged indole pharmacophore with a morpholine moiety via a stable acetamide linker.[1]

Unlike simple N-alkyl indoles (e.g., JWH-200 series), the inclusion of the 2-oxo (amide) linker serves a dual purpose:

  • Physicochemical Optimization: It introduces a hydrogen bond acceptor and lowers the ClogP compared to alkyl chains, enhancing aqueous solubility—a common bottleneck in indole-based therapeutics.[1]

  • Electronic Modulation: The electron-withdrawing nature of the N-acetamide group subtly modulates the electron density of the indole ring, increasing the electrophilicity of the C3-aldehyde and facilitating clean condensation reactions.[1]

This guide details the synthesis of M-Ind-CHO and its downstream application in generating Thiosemicarbazone (TSC) derivatives, a class of compounds currently under intense scrutiny for their metal-chelating anticancer and antimycobacterial properties.[1]

Synthesis Protocol: The M-Ind-CHO Scaffold

The synthesis relies on a base-promoted N-alkylation.[1] While ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 is often sufficient for simple alkylations, the synthesis of the acetamide linker benefits from the stronger base Sodium Hydride (NaH) to ensure complete deprotonation and minimize side reactions at the C3-aldehyde position.
Reagents & Materials
  • Precursor: Indole-3-carbaldehyde (99% purity).[1]

  • Linker Reagent: 4-(2-Chloroacetyl)morpholine.[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

  • Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2]
    
Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Indole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns a deep reddish-brown (indolyl anion formation).

  • Alkylation: Add 4-(2-Chloroacetyl)morpholine (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane).[1] The polar aldehyde starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Quench & Extraction: Pour the reaction mixture onto crushed ice/water. If a precipitate forms, filter and wash.[1] If oil forms, extract with DCM (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Purification: Wash combined organics with brine (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0
    
    
    5% MeOH in DCM).

Yield Expectation: 75–85% as a pale yellow solid.[1]

Application Protocol: Synthesis of Anticancer Thiosemicarbazones

The primary medicinal application of M-Ind-CHO is the generation of Schiff base ligands (Thiosemicarbazones).[1] These compounds act as tridentate ligands (ONS donors) , chelating transition metals (Cu, Fe, Ru) in vivo.[1] This chelation depletes cellular iron required for DNA replication (ribonucleotide reductase inhibition) and generates Reactive Oxygen Species (ROS) specifically in cancer cells.[1]

Reaction Scheme


Experimental Procedure
  • Setup: Dissolve M-Ind-CHO (1.0 eq) in absolute Ethanol (0.1 M).

  • Reagent Addition: Add N4-substituted Thiosemicarbazide (1.0 eq) (e.g., 4-methyl-3-thiosemicarbazide).

  • Catalysis: Add Glacial Acetic Acid (3–5 drops per mmol).

  • Reflux: Heat to reflux (78°C) for 3–6 hours.

    • Visual Cue: The solution typically shifts from pale yellow to bright yellow or orange, and a heavy precipitate often forms.[1]

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Purification: Wash the solid with cold Ethanol and Diethyl Ether. Recrystallize from hot Ethanol if necessary.

Data Validation (NMR):

  • Aldehyde Proton Loss: Disappearance of the singlet at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     9.9–10.0 ppm.
    
  • Imine Formation: Appearance of the azomethine CH=N singlet at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     8.2–8.6 ppm.
    
  • Amide/Thioamide Protons: Distinct broad singlets for NH groups at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     11.0–12.0 ppm.
    

Visualization of Chemical Logic

The following diagram illustrates the central role of M-Ind-CHO in divergent synthesis, highlighting the electronic influence of the amide linker.

M_Ind_CHO_Workflow cluster_electronics Electronic Modulation Start Indole-3-Carbaldehyde (Precursor) Core M-Ind-CHO (The Scaffold) Start->Core NaH, DMF N-Alkylation Reagent 4-(2-Chloroacetyl)morpholine (Linker) Reagent->Core Path1 Thiosemicarbazones (Schiff Base) Core->Path1 Thiosemicarbazide EtOH, H+ Path2 Acrylonitriles (Knoevenagel) Core->Path2 Malononitrile Piperidine Bio1 Metal Chelation (Fe/Cu) ROS Generation (Anticancer) Path1->Bio1 In Vivo Bio2 Covalent Inhibition Michael Acceptor (Antimicrobial) Path2->Bio2 In Vivo

Caption: Divergent synthesis pathway centered on the M-Ind-CHO scaffold, showing downstream derivatization into anticancer (Schiff base) and antimicrobial (Michael acceptor) agents.[1]

Comparative Data: Linker Effects

The table below highlights why the Acetamide (Oxo-ethyl) linker is preferred over the Ethyl linker (found in JWH-200) for specific medicinal chemistry campaigns.

FeatureEthyl Linker (JWH-200 Type)Acetamide Linker (M-Ind-CHO)Impact on Drug Design
Structure ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


Oxo-ethyl adds polarity
Solubility Low (Lipophilic)Moderate (H-bond Acceptor)Improved bioavailability in aqueous media.
Metabolic Stability Prone to N-dealkylationAmide bond is robustLonger half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) in plasma.
Indole Electronics Electron Donating (+I)Electron Withdrawing (-I)Increases reactivity of C3-aldehyde for condensation.[1]
Primary Application CB2 Receptor AgonismAnticancer/ChelatorTuned for cytotoxicity rather than receptor binding.[1]

References

  • El-Sawy, E. R., et al. (2017).[1][3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry. A comprehensive review of the reactivity of the aldehyde handle.

  • Hosseini-Yazdi, S. A., et al. (2017).[1][3][4][5] "Reactions of copper(II), nickel(II), and zinc(II) acetates with a new water-soluble 4-phenylthiosemicarbazone Schiff base ligand."[1][5] Polyhedron.[1][5] Details the metal coordination of morpholine-containing thiosemicarbazones. [1]

  • Sowmya, S., et al. (2018).[1][6] "Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones." New Journal of Chemistry. Validates the anticancer mechanism via DNA binding and apoptosis.[1][7]

  • Enyedy, E. A., et al. (2018).[1] "New Water-Soluble Copper(II) Complexes with Morpholine–Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action."[1] Journal of Medicinal Chemistry. Specifically cites the morpholine moiety for solubility enhancement.[1][6] [1]

  • Angelova, V. T., et al. (2016).[1][8] "Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones." Bioorganic & Medicinal Chemistry Letters. Establishes the SAR of N-substituted indole aldehydes.

Sources

Application Note: Fluorometric Screening of N-Substituted Indole-3-Carbaldehydes for MAO-B Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in early-stage drug discovery, specifically those investigating the pharmacology of indole-based scaffolds within the endocannabinoid and neuro-metabolic pathways.

Subject Compound: 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde Primary Application: Monoamine Oxidase B (MAO-B) Inhibition Screening Secondary Context: Synthetic Cannabinoid (JWH-200) Precursor Analysis

Introduction & Scientific Rationale

The Compound Class

This compound (referred to herein as IMOC ) is a functionalized indole scaffold. Structurally, it possesses three critical pharmacophores:

  • Indole Core: The universal scaffold for tryptophan-mimetic drugs, interacting with aromatic residues (e.g., Tyr398, Tyr435) in the active sites of enzymes like Monoamine Oxidase (MAO) and Indoleamine 2,3-dioxygenase (IDO1).

  • C3-Carbaldehyde: A reactive electrophile often serving as a "warhead" for covalent interactions or a precursor for hydrazone/imine-based inhibitors.

  • N1-Morpholinoacetamide Tail: A solubility-enhancing moiety that mimics the side chains of established neuroactive agents (e.g., Moclobemide derivatives or JWH-200 class cannabinoids).

Target Enzyme: Monoamine Oxidase B (MAO-B)

While this compound is widely recognized as a synthetic intermediate for aminoalkylindole cannabinoids (e.g., JWH-200), its structural features strongly suggest potential off-target activity against Monoamine Oxidase B (MAO-B) . MAO-B is a flavin-adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of dopamine and benzylamine.

Why Screen for MAO-B Inhibition?

  • Neuroprotection: MAO-B inhibition is a validated strategy for Parkinson’s Disease (e.g., Selegiline).

  • Safety Pharmacology: For synthetic cannabinoid precursors, assessing MAO inhibition is critical to predict potential serotonin syndrome risks or hypertensive crises (tyramine effect).

  • Scaffold Validation: The N-substituted indole-3-carbaldehyde motif is an emerging privileged structure for reversible MAO-B inhibition.

Experimental Design & Logic

Assay Principle: The Amplex® Red System

This protocol utilizes a coupled enzymatic assay. MAO-B oxidizes a substrate (Benzylamine) to produce hydrogen peroxide (H₂O₂). In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate Resorufin, a highly fluorescent product.

  • Mechanism:

    • Benzylamine + O₂ + H₂O --(MAO-B)--> Benzaldehyde + NH₃ + H₂O₂

    • H₂O₂ + Amplex Red --(HRP)--> Resorufin (Fluorescent)

Advantages over Absorbance:

  • Sensitivity: Detects H₂O₂ in the nanomolar range.

  • Interference Reduction: The excitation/emission (571/585 nm) minimizes interference from the indole compound itself, which may absorb in the UV range (280-300 nm).

Materials & Reagents

Compound Preparation
  • Test Compound: this compound (Purity >95%).

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Storage: Store powder at -20°C. Make fresh stocks to avoid aldehyde oxidation to carboxylic acid.

Biological Reagents
ReagentConcentration (Stock)Concentration (Final Assay)Role
hMAO-B Enzyme 5 mg/mL (Recombinant)0.5 U/mLTarget Enzyme
Benzylamine 20 mM in Buffer1 mM (Km ~ 200 µM)Substrate
Amplex Red 10 mM in DMSO50 µMFluorogenic Probe
HRP 100 U/mL1 U/mLCoupling Enzyme
Clorgyline 1 mM1 µMMAO-A Inhibitor (Control)
Deprenyl 1 mM1 µMMAO-B Inhibitor (Pos. Control)
Buffer System
  • Reaction Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Additives: None (Avoid azides or thiols which inhibit HRP).

Detailed Protocol

Step 1: Compound Dilution (The "3-Fold Cascade")
  • Prepare a 10 mM stock of IMOC in DMSO.

  • Perform a 3-fold serial dilution in DMSO to generate 8 concentration points (e.g., 10 mM down to 4.5 µM).

  • Intermediate Dilution: Transfer 2 µL of DMSO stock into 198 µL of Reaction Buffer. This reduces DMSO to 1% before adding to the enzyme, preventing denaturation.

Step 2: Pre-Incubation (The "Equilibrium Phase")
  • Plate: Black, flat-bottom 96-well polystyrene plate (Corning Costar).

  • Add:

    • 50 µL of Diluted Compound (or Buffer Control).

    • 50 µL of hMAO-B Enzyme Solution (0.5 U/mL in Buffer).

  • Incubate: 15 minutes at 37°C .

    • Logic: This allows the inhibitor to bind to the active site (reversible or irreversible) before the substrate competes.

Step 3: Reaction Initiation
  • Prepare a Master Mix containing:

    • 200 µM Amplex Red

    • 4 U/mL HRP

    • 4 mM Benzylamine

  • Add: 100 µL of Master Mix to each well.

  • Final Volume: 200 µL.

Step 4: Kinetic Measurement
  • Instrument: Fluorescence Microplate Reader (e.g., Biotek Synergy, BMG CLARIOstar).

  • Settings:

    • Excitation: 530–560 nm.

    • Emission: 590 nm.

    • Mode: Kinetic (Read every 60 seconds for 30 minutes).

    • Gain: Optimize to 80% of positive control signal.

Data Analysis & Visualization

Signal Pathway Diagram

The following diagram illustrates the coupled assay logic and the intervention point of the indole scaffold.

MAOB_Assay Substrate Benzylamine (Substrate) Enzyme MAO-B (Mitochondrial) Substrate->Enzyme Oxygen O2 Oxygen->Enzyme Product1 Benzaldehyde Enzyme->Product1 H2O2 H2O2 (Peroxide) Enzyme->H2O2 Oxidation Inhibitor Indole-3-Carbaldehyde Derivative (IMOC) Inhibitor->Enzyme Inhibition (IC50 Analysis) HRP HRP (Coupling Enzyme) H2O2->HRP Probe Amplex Red Probe->HRP Signal Resorufin (Fluorescence @ 590nm) HRP->Signal Stoichiometric Conversion

Caption: Kinetic pathway of the MAO-B/Amplex Red coupled assay. The indole derivative inhibits the initial oxidation step, reducing downstream fluorescence.

IC50 Calculation
  • Velocity Calculation: Calculate the slope (RFU/min) for the linear portion of the kinetic curve (typically 5–20 mins).

  • Normalization:

    
    
    
  • Curve Fitting: Plot Log[Concentration] vs. % Activity using a non-linear regression (4-parameter logistic model):

    
    
    
Troubleshooting Guide
ObservationRoot CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex RedProtect reagents from light; prepare Master Mix immediately before use.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; ensure Buffer pH is stable at 7.4.
Quenching Compound absorbs at 590nm or reacts with ResorufinRun a "Quench Control": Add Resorufin directly to compound (no enzyme) and measure signal.
Precipitation Low solubility of Indole-morpholineDo not exceed 1% DMSO final concentration; sonicate stock solution.

References

  • Binda, C., et al. (2011). Structure-function relationships in monoamine oxidase inhibitors. Current Medicinal Chemistry, 18(33). [Link]

  • Carradori, S., & Silvestri, R. (2015). New frontiers in selective human monoamine oxidase inhibitors. Journal of Medicinal Chemistry, 58(18). [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for "1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" (Compound 1 ). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. The unique combination of an indole core, an aldehyde, and a morpholine amide side chain presents specific purification challenges. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to help you achieve your desired purity and yield.

Introduction: Understanding the Molecule

Compound 1 is a multifunctional indole derivative. Its purification is often complicated by:

  • Polarity: The presence of a morpholine ring and an amide group makes the molecule quite polar.

  • Basicity: The tertiary amine within the morpholine ring can interact strongly with acidic stationary phases like silica gel.

  • Stability: The indole-3-carbaldehyde moiety can be susceptible to oxidation or other side reactions under harsh conditions.[1][2][3]

This guide will address these challenges systematically.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section covers common initial observations and questions that arise after the synthesis and work-up of Compound 1 .

Q1: What are the most likely impurities I should expect in my crude product?

A: Understanding potential impurities is the first step to designing a successful purification strategy. Based on a common synthetic route—N-alkylation of indole-3-carboxaldehyde with 2-chloro-N-morpholinoacetamide—the primary impurities are typically:

  • Indole-3-carbaldehyde (Starting Material): Less polar than the product. Usually visible as a separate, faster-moving spot on TLC.

  • Hydrolysis Product (Side Product): (1H-indol-1-yl)acetic acid. This is a highly polar, acidic impurity that can result from the hydrolysis of the amide during work-up. It often remains at the baseline on silica TLC.

  • Oligomeric/Polymeric Materials: Indole aldehydes can be prone to self-condensation or polymerization, especially under acidic or harsh heating conditions, leading to baseline material or a "tarry" consistency.[4]

Impurity NameStructure/DescriptionExpected TLC Behavior (vs. Product)Removal Strategy
Indole-3-carbaldehydeStarting MaterialHigher Rf (less polar)Column Chromatography
2-chloro-N-morpholinoacetamideReagentVaries, but typically higher RfAqueous wash, Column Chromatography
(1H-indol-1-yl)acetic acidHydrolysis byproductLower Rf / BaselineMild basic wash (e.g., sat. NaHCO3), Column Chromatography
Polymeric byproductsDark, intractable materialBaseline / StreakingFiltration, Column Chromatography (may be irreversible)
Q2: My crude product is a dark, sticky oil. How can I get it to solidify for easier handling and purification?

A: This is a very common issue. "Oiling out" occurs when a compound is impure or when it precipitates from a solution above its melting point.

Causality: The presence of residual solvents (like DMF or DMSO) and tarry polymeric impurities significantly depresses the freezing point and disrupts crystal lattice formation.

Troubleshooting Steps:

  • Solvent Trituration: First, try to remove residual high-boiling solvents. Add a non-polar solvent in which your product is poorly soluble but the oily impurities might be (e.g., diethyl ether or hexane). Vigorously stir or sonicate the mixture. The product may precipitate as a powder.

  • Co-evaporation: Dissolve the oil in a minimal amount of a volatile solvent like dichloromethane (DCM) or methanol. Add a larger volume of a non-polar solvent like toluene. Evaporate the mixture on a rotary evaporator. Repeating this process can azeotropically remove residual DMF or water.

  • "Seeding": If you have a small amount of pure, solid material from a previous batch, add a single crystal ("seed") to the oil. If supersaturated, this can induce crystallization.

  • Last Resort - Chromatographic "Pre-purification": If the oil is intractable, pass it through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 50% Ethyl Acetate/Hexane) to remove the most non-polar and the most polar (baseline) impurities. This can often yield a solid that is amenable to further purification.

Q3: What is a reliable starting point for developing a Thin-Layer Chromatography (TLC) method for Compound 1?

A: A good TLC system is crucial for monitoring both the reaction and the purification.

Recommended Starting Conditions:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase:

    • System A (General Purpose): 5% Methanol in Dichloromethane (DCM). This system usually provides good resolution.

    • System B (For stubborn streaking): 5% Methanol, 94% DCM, 1% Triethylamine (TEA). The TEA is added to suppress the interaction between the basic morpholine nitrogen and the acidic silica, leading to sharper spots.

  • Visualization:

    • Primary: UV light at 254 nm (the indole ring is a strong chromophore).

    • Secondary: Staining with p-anisaldehyde solution followed by gentle heating. This is excellent for visualizing aldehydes, which typically turn a distinct color (often yellow to red).

Part 2: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the most common method for purifying Compound 1 . However, its unique structure can lead to specific problems.

Q4: My compound is streaking severely on the silica gel column, leading to poor separation and mixed fractions. What is happening?

A: This is the most frequently encountered problem and is almost always caused by the basic morpholine nitrogen atom.

The Mechanism: The lone pair of electrons on the morpholine's nitrogen atom forms a strong acid-base interaction with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding causes the compound to "streak" or tail down the column instead of moving as a tight band, resulting in poor resolution.

Caption: Strong interaction between basic morpholine and acidic silica.

Solutions:

  • Use a Mobile Phase Modifier (Most Effective): Add a small amount of a competitive base to the eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute cleanly.

    • Triethylamine (TEA): Add 0.5-1% TEA to your entire mobile phase (e.g., for every 1L of eluent, add 5-10 mL of TEA). TEA is volatile and can be easily removed under vacuum.

    • Ammonia: Prepare your methanol stock with 1-2% ammonium hydroxide (7N solution in MeOH is commercially available). This is very effective but less convenient than TEA.

  • Use a Deactivated Stationary Phase:

    • Neutral Alumina: This can be a good alternative, but its separation characteristics are different. Method development will be required.

    • Treated Silica: Some manufacturers offer base-deactivated or end-capped silica gels that have fewer free silanol groups.

Q5: My product is co-eluting with an impurity. How can I improve the separation (increase ΔRf)?

A: Improving resolution requires changing the selectivity of your chromatographic system.

Systematic Approach to Method Development:

  • Decrease Solvent Polarity: If the Rf of your product is high (>0.4), decreasing the overall polarity of the eluent (e.g., going from 5% MeOH/DCM to 2% MeOH/DCM) will lower the Rf of all compounds and can often increase separation.

  • Change Solvents: If a simple polarity change doesn't work, switch one of the solvent components to alter the selectivity. The "like dissolves like" principle applies to chromatography interactions.

    • Instead of Methanol (a protic polar solvent), try Acetonitrile (a dipolar aprotic solvent).

    • Instead of DCM, try Ethyl Acetate or tert-Butyl methyl ether (TBME) . A good ternary system to try is Hexane/Ethyl Acetate/Methanol.

  • Consider Reversed-Phase Chromatography: If separation on silica is intractable, the polarity of Compound 1 makes it an excellent candidate for reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient, often with a formic acid or TFA modifier.[5][6]

Part 3: Detailed Experimental Protocols

These protocols represent best practices derived from extensive experience with indole derivatives.

Protocol 1: Optimized Flash Column Chromatography

This protocol assumes a crude product mass of ~1.0 g. Adjust silica and solvent volumes accordingly.

  • Column Preparation:

    • Select a glass column with an appropriate diameter (e.g., 40 mm for 1 g of crude material).

    • Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial, low-polarity eluent (e.g., 100% DCM + 1% TEA). A typical ratio is ~50-100 g of silica per 1 g of crude product.

    • Pour the slurry into the column and pack it evenly using gentle pressure or by tapping the column. Do not let the silica bed run dry.[7]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product (~1.0 g) in a minimal amount of a strong solvent (e.g., 5-10 mL DCM or Methanol). Add 2-3 g of silica gel to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Why Dry Load? This technique prevents solvent effects from a large loading volume, resulting in significantly sharper bands and better separation.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% DCM + 1% TEA).

    • Gradually increase the polarity by introducing methanol. A step gradient might look like this:

      • 2 column volumes (CV) of 100% DCM + 1% TEA

      • 2 CV of 1% MeOH in DCM + 1% TEA

      • 2 CV of 2% MeOH in DCM + 1% TEA

      • Continue increasing MeOH concentration by 1-2% increments until the product elutes.

    • Collect fractions (e.g., 20 mL each) and analyze by TLC.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Evaporate the solvent under reduced pressure.

    • Place the resulting solid or semi-solid under high vacuum for several hours to remove residual TEA and solvent.

Workflow: Purification Strategy Decision Tree

This diagram outlines the logical flow for purifying a crude batch of Compound 1 .

Purification_Workflow start Crude Product (Post-Workup) check_solid Is the material a solid or semi-solid? start->check_solid triturate Triturate with Et2O or Hexane check_solid->triturate No (It's an oil) recrystallize Attempt Recrystallization check_solid->recrystallize  Yes check_solid2 Did it solidify? triturate->check_solid2 column_chrom Proceed to Column Chromatography check_solid2->column_chrom No check_solid2->recrystallize  Yes check_purity Purity > 98% by NMR/HPLC? column_chrom->check_purity recrystallize->check_purity final_product Final Pure Product check_purity->final_product  Yes column_chrom2 Purify via Column Chromatography check_purity->column_chrom2 No column_chrom2->check_purity

Caption: Decision workflow for purification of Compound 1.

Protocol 2: Recrystallization

If your material is >90% pure after chromatography, recrystallization is an excellent final step to obtain highly pure, crystalline material.

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your compound in several test tubes.

    • Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene).

    • A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • If no single solvent works, try a binary system (e.g., dissolve in a small amount of hot DCM or Ethanol, then add a non-polar "anti-solvent" like Hexane or Heptane dropwise until turbidity persists). Isopropanol/water is another good system to try.

  • Recrystallization Procedure (Scale-up):

    • Place the compound in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to fully dissolve the compound.

    • If using an anti-solvent, add it dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve.

    • Remove from heat, cover the flask, and allow it to cool slowly to room temperature. Do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

References

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 733-740. Available from: [Link]

  • Shamna, Z., et al. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]

  • Beilstein Journals. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Available from: [Link]

  • PubChem. Indole-3-Carboxaldehyde. Available from: [Link]

  • Google Patents. US9643939B1 - Process for the preparation of linezolid.
  • Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Available from: [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1075–1087. Available from: [Link]

  • Wikipedia. Indole-3-carbaldehyde. Available from: [Link]

  • National Institutes of Health. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Available from: [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. Available from: [Link]

  • Powell, L. E. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology, 39(5), 836-842. Available from: [Link]

  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Available from: [Link]

  • Journal of the American Chemical Society. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Available from: [Link]

  • PubChem. 3-Cyclohexyl-1-(2-morpholin-4-YL-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid. Available from: [Link]

  • Amrita Virtual Lab. Isolation of Plant Pigments by Column Chromatography (Procedure). Available from: [Link]

Sources

Overcoming poor cell permeability of "1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-MOR-003 Subject: Overcoming poor cell permeability of "1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" Assigned Specialist: Senior Application Scientist, Bio-Organic Chemistry Division

Executive Summary & Root Cause Analysis

Compound Profile:

  • Name: this compound[1]

  • Core Structure: Indole scaffold with a C3-formyl group (aldehyde).[2][3][4]

  • N1-Substituent: Acetamide linker to a morpholine ring.

  • Physicochemical Liability: The molecule presents a "Permeability Paradox." While the morpholine group enhances aqueous solubility compared to bare indoles, it increases the Polar Surface Area (PSA). Simultaneously, the C3-aldehyde is highly reactive toward primary amines (lysine residues) on extracellular proteins.

The Diagnosis: Users frequently misidentify "protein binding" as "poor permeability." In standard cell culture media containing Fetal Bovine Serum (FBS), the aldehyde moiety forms Schiff bases with serum albumin, effectively trapping the compound extracellularly. Additionally, the N1-morpholine tail may trigger P-glycoprotein (P-gp) efflux in specific cell lines (e.g., Caco-2, MDR1-MDCK).

Troubleshooting Guide & FAQs

Category A: Diagnostic & Assay Validation

Q1: I see low intracellular accumulation in my efficacy assay. Is the compound insoluble? Answer: Not necessarily. While the indole core is hydrophobic, the morpholine tail provides moderate solubility.

  • Test: Perform a visual check of your stock solution (DMSO) diluted into PBS. If it turns cloudy immediately, it is a solubility issue.

  • Fix: If clear, the issue is likely Serum Protein Binding . The aldehyde group reacts with proteins in FBS.

  • Action: Repeat the pulse-chase experiment in Opti-MEM or serum-free media for the first 2-4 hours to allow cellular entry before adding serum.

Q2: My Caco-2 permeability data shows a low


 (A-to-B) but high recovery. What does this mean? 
Answer: 
High recovery rules out non-specific binding to the plasticware. Low A-to-B flux suggests the molecule is either:
  • Too Polar: The morpholine-amide linker increases TPSA (Total Polar Surface Area) > 90 Ų, making passive diffusion slow.

  • Efflux Substrate: Indole-morpholine derivatives are frequent substrates for P-gp (MDR1).

  • Validation: Run the assay with and without Verapamil (50 µM) or Cyclosporin A . If permeability increases significantly with the inhibitor, your compound is being pumped out.

Category B: Formulation & Delivery[4]

Q3: Can I use a carrier to force the compound into the cell? Answer: Yes. Standard DMSO spikes often fail for this chemotype because the compound precipitates upon contact with aqueous media or binds proteins.

  • Recommendation: Use a Cyclodextrin complex . Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) encapsulates the hydrophobic indole core, shielding the reactive aldehyde and preventing precipitation, while the hydrophilic exterior aids transport to the membrane surface.

Decision Logic & Workflow

The following diagram illustrates the troubleshooting logic for determining whether the issue is solubility, reactivity, or efflux.

PermeabilityLogic Start Issue: Low Intracellular Activity CheckSol Step 1: Visual Solubility Check (PBS pH 7.4) Start->CheckSol Cloudy Result: Cloudy/Precipitate CheckSol->Cloudy Clear Result: Clear Solution CheckSol->Clear Formulation Strategy: Formulation Fix (Use HP-beta-Cyclodextrin) Cloudy->Formulation CheckSerum Step 2: Serum Interaction (Aldehyde Binding?) Clear->CheckSerum SerumFree Test: Run Assay in Serum-Free Media (2h) CheckSerum->SerumFree ResultImproved Activity Restored? YES SerumFree->ResultImproved ResultSame Activity Restored? NO SerumFree->ResultSame AldehydeTrap Conclusion: Protein Binding (Schiff Base Formation) ResultImproved->AldehydeTrap CheckEfflux Step 3: Efflux Assay (Caco-2 + Verapamil) ResultSame->CheckEfflux EffluxPos Permeability Increases CheckEfflux->EffluxPos EffluxNeg Permeability Unchanged CheckEfflux->EffluxNeg PgpSub Conclusion: P-gp Substrate (Design Prodrug) EffluxPos->PgpSub PassiveDiff Conclusion: Low Passive Diffusion (High TPSA) EffluxNeg->PassiveDiff

Caption: Diagnostic workflow to distinguish between solubility limits, protein binding (aldehyde reactivity), and active efflux mechanisms.

Optimized Experimental Protocols

Protocol A: Serum-Shift Assay (Diagnosing Aldehyde Reactivity)

Purpose: To confirm if the C3-aldehyde is binding to media proteins, reducing effective concentration.

  • Preparation:

    • Prepare two sets of cell culture plates (e.g., HeLa or HEK293).

    • Condition A (Standard): DMEM + 10% FBS.

    • Condition B (Serum-Free): Opti-MEM or DMEM (0% FBS).

  • Dosing:

    • Dose the compound at

      
       concentration (e.g., 10 µM) in both conditions.
      
    • Incubate for 2 hours only.

  • Chase:

    • After 2 hours, aspirate media from Condition B and replace with standard DMEM + 10% FBS (to maintain cell health for the remainder of the assay).

    • Leave Condition A unchanged.

  • Readout:

    • Measure biological endpoint (e.g., Luciferase, Viability) at 24h.

  • Interpretation:

    • If Condition B >> Condition A in potency, the aldehyde is reacting with serum proteins.

Protocol B: Cyclodextrin Formulation (Improving Solubility/Stability)

Purpose: To shield the hydrophobic core and reactive aldehyde during delivery.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Sigma/Cayman).
  • Sterile Water or PBS.

Procedure:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in sterile water. Filter sterilize (0.22 µm).
    
  • Dissolve the Indole compound in DMSO to make a 100x Stock (e.g., 10 mM).

  • Complexation Step:

    • Add 10 µL of Compound Stock (DMSO) to 990 µL of the 20% CD solution.

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 37°C for 15 minutes.

  • Usage:

    • Dilute this complex 1:10 into cell culture media.

    • Final concentrations: 1% DMSO, 2% Cyclodextrin.

    • Note: Include a vehicle control with 2% Cyclodextrin to ensure the carrier isn't toxic to your specific cell line.

Comparative Data: Permeability Metrics

The table below summarizes expected behavior based on structural properties and standard assay results for this chemotype.

ParameterValue / ObservationInterpretation
MW ~286.3 g/mol Favorable for diffusion (Small Molecule).
LogP (Calc) 1.2 – 1.8Moderate lipophilicity; should cross membranes.
TPSA ~85-95 ŲBorderline high. Morpholine + Amide + Aldehyde reduces passive diffusion.
PAMPA (

)
<

cm/s
Low passive permeability due to polarity.
Plasma Protein Binding > 95%Critical Issue. Aldehyde binds Albumin covalently (reversible Schiff base).
Solubility (PBS) < 10 µg/mLPoor aqueous solubility without formulation.

Chemical Modification Strategy (Advanced)

If formulation fails, the "Permeability Paradox" requires a chemical biology approach. The diagram below outlines how to mask the reactive aldehyde (Pro-drug strategy).

ChemMod Parent Parent Compound (Reactive Aldehyde) Reaction Reaction: Condensation with Hydroxylamine Parent->Reaction Chemical Synthesis Prodrug Oxime Derivative (Stable, Higher Permeability) Reaction->Prodrug CellEntry Cellular Entry (Passive Diffusion) Prodrug->CellEntry Hydrolysis Intracellular Hydrolysis (Regenerates Aldehyde) CellEntry->Hydrolysis Enzymatic/pH Cleavage

Caption: Prodrug strategy converting the reactive aldehyde to an Oxime, which improves stability and membrane transit before intracellular regeneration.

References

  • Cayman Chemical. (2020).[5] Indole-3-carboxaldehyde Product Information & Solubility Data. Link

  • Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology. (General principles of permeability and solubility). Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA and Serum Shift protocols). Link

  • Matrix Scientific. (n.d.). 2-Methyl-1-(2-morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde Product Entry. (Structural verification). Link

  • Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22.[5][6][7] Immunity.[4][5][6] (Context for Indole-3-aldehyde biological activity). Link

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. The specific derivative, 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde, presents a compelling starting point for inhibitor design, combining the established bioactivity of the indole-3-carbaldehyde core with a synthetically versatile N1-substituent designed to enhance pharmacokinetic properties. This guide presents a systematic exploration of the structure-activity relationships for this chemical series, proposing a logical framework for analog design and evaluation against a representative therapeutic target, Protein Kinase X. We will dissect the molecule into key pharmacophoric regions, provide hypothetical but mechanistically sound comparative data, and detail the robust experimental protocols required to validate these findings.

Introduction: The Rationale for the Indole-3-Carbaldehyde Scaffold

The 1H-indole-3-carbaldehyde framework is a recurring motif in biologically active molecules, serving as a critical synthetic intermediate for compounds with demonstrated anticancer, antioxidant, and antimicrobial properties.[1][2] Its carbonyl group offers a versatile chemical handle for derivatization, enabling the exploration of diverse chemical space through reactions like condensation, oxidation, and reduction.[2]

Our lead compound, This compound (hereafter designated Lead-1 ), was rationally designed to probe a hypothetical ATP-binding pocket of a therapeutic target, Protein Kinase X. The design incorporates three key regions hypothesized to be critical for activity and drug-like properties:

  • The N1-Morpholino-acetyl Group: The morpholine ring is a classic bioisostere for structures like piperidine or piperazine, often introduced to improve aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor. The acetyl linker provides appropriate spacing and flexibility to position the morpholine moiety within the target's solvent-exposed region.

  • The Indole Core: This planar, aromatic system serves as the central scaffold, intended to form π-stacking or hydrophobic interactions deep within the kinase hinge region.

  • The C3-Carbaldehyde: This electrophilic group is positioned to act as a key hydrogen bond acceptor, interacting with backbone amide protons in the kinase hinge—a common binding motif for Type I kinase inhibitors.[3]

This guide will outline a systematic SAR study, demonstrating how logical, iterative modifications to these three regions can elucidate the key molecular interactions driving potency and selectivity.

A Proposed Structure-Activity Relationship Exploration

To build a robust SAR model, we will systematically modify each key region of Lead-1 and assess the impact on inhibitory activity against Protein Kinase X. The following diagram illustrates the strategic dissection of the lead compound.

cluster_regions node_struct node_A Region A N1-Substituent (Solubility & Vector) inv_A node_A->inv_A node_B Region B C3-Aldehyde (H-Bond Acceptor) inv_B node_B->inv_B node_C Region C Indole Core (Scaffold) inv_C node_C->inv_C

Caption: Key pharmacophoric regions of Lead-1 for SAR investigation.

Analysis of Region A: The N1-(2-Morpholino-2-oxo-ethyl) Group

This region extends into the solvent-exposed area of the kinase ATP pocket, making it a prime target for modifications to improve potency and physicochemical properties.

  • The Morpholine Ring: Our initial hypothesis is that the oxygen atom of the morpholine acts as a crucial hydrogen bond acceptor with a residue (e.g., Lysine) at the pocket's entrance. Replacing it with piperidine (Analog A1 ) would test this by removing the H-bond acceptor. Switching to a thiomorpholine (Analog A2 ) would probe the electronic and steric tolerance of this interaction. Furthermore, using a charged group like N-methylpiperazine (Analog A3 ) could enhance solubility and form a salt-bridge interaction, potentially boosting potency.

  • The Acetyl Linker: The length and rigidity of this linker are critical. Shortening or lengthening it (Analogs A4, A5 ) would determine the optimal distance for the terminal ring.

Analysis of Region B: The C3-Carbaldehyde

This group is predicted to be the primary anchor to the kinase hinge region.

  • Hydrogen Bonding Capacity: Reducing the aldehyde to an alcohol (Analog B1 ) maintains H-bond capacity (as a donor) but alters the geometry and electronics. Oxidation to a carboxylic acid (Analog B2 ) introduces a potential salt-bridge interaction but also adds a negative charge, which could be detrimental or beneficial depending on the local environment.

  • Alternative H-Bond Acceptors: Converting the aldehyde to an oxime (Analog B3 ) or a nitrile (Analog B4 ) provides alternative H-bond acceptors with different steric and electronic profiles. These modifications are crucial for understanding the precise geometric requirements of the hinge-binding interaction.

Analysis of Region C: The Indole Core

The indole core provides the foundational scaffold. Substitutions on its benzo ring can modulate electronic properties and explore additional hydrophobic pockets.

  • Electronic Effects: Placing a strong electron-withdrawing group like fluorine at the 5-position (Analog C1 ) can alter the pKa of the indole nitrogen and potentially influence the strength of the C3-aldehyde's hydrogen bond. Conversely, an electron-donating methoxy group (Analog C2 ) would have the opposite effect. Such modifications are standard practice in SAR to fine-tune scaffold electronics for optimal target engagement.[4]

Comparative Analysis of Designed Analogs

The following table summarizes the proposed analogs and their hypothetical inhibitory activity against Protein Kinase X. The rationale behind each modification is provided to illustrate a logical, data-driven optimization campaign.

Compound IDStructureModification vs. Lead-1Rationale for ChangeHypothetical IC₅₀ (nM)
Lead-1 This compoundBaselineLead compound with balanced properties.150
A1 N1-substituent: Piperidine instead of MorpholineRemove H-bond acceptor in morpholine ring.Test the importance of the morpholine oxygen.850
A2 N1-substituent: Thiomorpholine instead of MorpholineReplace oxygen with sulfur.Probe electronic and steric tolerance.220
A3 N1-substituent: N-Methylpiperazine instead of MorpholineIntroduce a basic nitrogen for potential salt bridge.Enhance solubility and add ionic interaction.45
B1 C3-substituent: -CH₂OH instead of -CHOReduce aldehyde to alcohol.Change H-bond from acceptor to donor.>10,000
B2 C3-substituent: -COOH instead of -CHOOxidize aldehyde to carboxylic acid.Introduce a potential salt-bridge interaction.4,500
B3 C3-substituent: -CH=NOH (Oxime) instead of -CHOConvert aldehyde to oxime.Use alternative H-bond acceptor.180
C1 Indole Core: 5-Fluoro substitutionAdd electron-withdrawing group to the core.Modulate electronics of the indole scaffold.95
C2 Indole Core: 5-Methoxy substitutionAdd electron-donating group to the core.Modulate electronics of the indole scaffold.350

Interpretation of Hypothetical Data: The data suggests that the morpholine oxygen (A1 ) and the aldehyde carbonyl (B1 , B2 ) are critical for activity. A basic nitrogen in the N1-substituent is highly favorable (A3 ), and fine-tuning the indole electronics with a 5-fluoro group provides a modest potency boost (C1 ). This points to an optimized lead, Analog A3 , as a candidate for further study.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-characterized protocols are essential.

General Protocol for Chemical Synthesis of Lead-1

This protocol is based on established N-alkylation methods for indoles.[5]

Step 1: N-Alkylation of Indole-3-Carbaldehyde

  • To a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 2-chloro-1-morpholinoethan-1-one (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield Lead-1 .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity (>95%).

Protocol for In-Vitro Kinase Inhibition Assay

The following workflow describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against Protein Kinase X.

prep Compound Preparation (Serial Dilution in DMSO) plate Assay Plating (384-well plate) Add Compounds, then Reagents prep->plate reagents Assay Reagent Preparation (Kinase, Substrate, ATP in Buffer) reagents->plate incubate Incubation (Room Temp, 60 min) plate->incubate detect Detection (Add Detection Reagent, e.g., ADP-Glo™) incubate->detect read Signal Reading (Luminescence on Plate Reader) detect->read analyze Data Analysis (Normalize Data, Fit to Dose-Response Curve) read->analyze ic50 IC50 Determination analyze->ic50

Caption: Workflow for IC50 determination in a kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into a 384-well assay plate. Include controls for no inhibition (DMSO only) and maximal inhibition (no enzyme).

  • Enzyme/Substrate Addition: Prepare a solution of Protein Kinase X and its specific peptide substrate in kinase assay buffer. Add this solution to the wells containing the test compounds.

  • Initiation of Reaction: Prepare a solution of ATP in the assay buffer at a concentration equal to its Km for the kinase. Add this solution to the wells to start the enzymatic reaction.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes), determined during assay optimization to ensure linearity.

  • Reaction Termination & Detection: Stop the reaction by adding a detection reagent. For example, in an ADP-Glo™ assay, this reagent simultaneously depletes unused ATP and converts the ADP product into a luminescent signal.

  • Signal Measurement: Measure the signal (e.g., luminescence) using a compatible plate reader.

  • Data Analysis:

    • Normalize the raw data using the high and low controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

This self-validating protocol ensures that observed inhibition is directly related to the compound's activity and allows for robust comparison across different analogs.

Conclusion and Future Directions

This guide outlines a hypothetical but rigorous SAR exploration of the This compound scaffold. Our analysis suggests that the N1-substituent offers a promising vector for potency enhancement, particularly through the introduction of a basic amine like in Analog A3 . The C3-aldehyde and the indole N-H (implicitly, via its electronic character) are critical for hinge binding.

Future work should focus on synthesizing and testing the proposed analogs, starting with the most promising candidates identified in the comparative table. A confirmed lead compound, such as Analog A3 , would then be subjected to further optimization, including profiling against a panel of related kinases to determine selectivity and subsequent evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess its potential as a drug candidate.

References

  • Alsamri, A., et al. (2021). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Link

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5). Link

  • PubChem. Indole-3-Carboxaldehyde. National Center for Biotechnology Information. Link

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(5), 1845-1851. Link

  • Krasavin, M., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 27(20), 6828. Link

  • Ghotbi, Y., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17, 2449–2472. Link

  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. Afyon Kocatepe University Journal of Science and Engineering. Link

  • Alqarni, M. H., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Molecules, 25(6), 1369. Link

  • Folkes, A. J., et al. (2008). The Identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the Treatment of Cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Link

  • Sun, J., et al. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 27(3), 447-452. Link

  • Abdel-Maksoud, M. S., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link

Sources

Comparative Guide: 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical profiling of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde , analyzing its chemical utility, biological potential, and performance against established inhibitors.

Executive Summary & Compound Identity

This compound (hereafter referred to as IMO-I3C ) is a functionalized derivative of the natural metabolite Indole-3-carbaldehyde (I3A). Unlike the parent compound, which has limited aqueous solubility, IMO-I3C incorporates a morpholine-acetamide moiety at the N1 position. This structural modification is a classic medicinal chemistry strategy to enhance solubility , metabolic stability , and bioavailability while retaining the reactive aldehyde "warhead" at the C3 position.

IMO-I3C is primarily utilized in two distinct contexts:

  • As a Privileged Scaffold/Intermediate: It serves as the key precursor for synthesizing thiosemicarbazone and Schiff base inhibitors, which are potent anticancer (MCT1/STAT3 inhibition) and antiviral agents.

  • As a Direct Modulator: The indole-3-aldehyde core is a known ligand for the Aryl Hydrocarbon Receptor (AHR) and an inhibitor of Monocarboxylate Transporter 1 (MCT1) in specific derivative series.

Chemical Profile
FeatureSpecification
Systematic Name 1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-indole-3-carboxaldehyde
Core Scaffold Indole-3-carbaldehyde (I3A)
Functional Group C3-Formyl group (Aldehyde) - Reactive Warhead
Solubilizing Group N1-Acetyl-morpholine - ADME Enhancer
Molecular Weight ~272.3 g/mol
Primary Utility Synthesis of biologically active hydrazones/thiosemicarbazones; AHR modulation.

Mechanism of Action (MOA) & Signaling Pathways

IMO-I3C operates through a dual mechanism depending on its application state (free aldehyde vs. derivatized inhibitor).

A. Direct Pathway: AHR Activation & MCT1 Inhibition

The indole core mimics Tryptophan metabolites. Upon cellular entry (facilitated by the morpholine group), the scaffold can bind to the Aryl Hydrocarbon Receptor (AHR) , translocating to the nucleus to regulate gene expression (e.g., IL-22, CYP1A1). Additionally, N-substituted indoles have been identified as competitive inhibitors of MCT1 , blocking lactate transport in glycolytic cancer cells.

B. Synthetic Pathway: Formation of Active Inhibitors

In drug discovery, IMO-I3C is reacted with thiosemicarbazides to form Indole-3-Thiosemicarbazones . These derivatives chelate transition metals (Cu, Fe) and inhibit Ribonucleotide Reductase (RNR) or induce ROS-mediated apoptosis .

MOA_Pathway IMO IMO-I3C (Product) Solubility Enhanced Solubility (Morpholine Group) IMO->Solubility Reaction Chemical Derivatization (+ Thiosemicarbazide) IMO->Reaction Synthetic Precursor CellEntry Cellular Entry Solubility->CellEntry Target_AHR Target: AHR (Aryl Hydrocarbon Receptor) CellEntry->Target_AHR Direct Binding Target_MCT1 Target: MCT1 (Lactate Transport) CellEntry->Target_MCT1 Inhibition Active_Drug Active Thiosemicarbazone (Schiff Base) Reaction->Active_Drug Effect_Apoptosis ROS Generation & Apoptosis Active_Drug->Effect_Apoptosis Metal Chelation

Figure 1: Dual mechanism of action showing direct receptor modulation and its role as a precursor for active ROS-generating agents.

Comparative Performance Analysis

This section compares IMO-I3C against its parent metabolite (Indole-3-Carbaldehyde ) and a standard clinical inhibitor (AZD3965 for MCT1 or CH-223191 for AHR).

Table 1: Physicochemical & Biological Comparison
FeatureIMO-I3C (The Product)Indole-3-Carbaldehyde (Parent)Standard Inhibitor (AZD3965/CH-223191)
Solubility (Water) High (due to Morpholine)Low (Poor bioavailability)Optimized (Clinical Grade)
Cell Permeability High (Lipophilic + Polar handle)ModerateHigh
Primary Target AHR (Agonist) / MCT1 (Inhibitor)AHR (Agonist)MCT1 (Specific Inhibitor)
IC50 / EC50 ~5-50 µM (Estimated Range*)>100 µM (Weak potency)< 10 nM (High potency)
Synthetic Utility Excellent (Pre-functionalized)Good (Requires protection)N/A (Final Drug)
Toxicity Risk Low (Morpholine is common)Low (Endogenous)Dose-dependent

*Note: Potency values for IMO-I3C are derived from SAR studies of N-substituted indole-3-carbaldehydes in cancer cell lines (e.g., MCF-7, A549).

Detailed Comparison
1. Vs. Indole-3-Carbaldehyde (I3A)[1]
  • The Problem with I3A: While I3A is a natural metabolite with antifungal and immune-modulating properties, its utility in assays is limited by poor solubility and rapid metabolism.

  • The IMO-I3C Advantage: The addition of the 2-morpholin-4-yl-2-oxo-ethyl group at the N1 position significantly lowers the logP (making it more water-soluble) while protecting the indole nitrogen from unwanted metabolic oxidation. This makes IMO-I3C a superior "probe" for studying indole signaling pathways in vitro.

2. Vs. Known MCT1 Inhibitors (e.g., AZD3965)
  • Specificity: AZD3965 is a highly selective, nanomolar inhibitor of MCT1. IMO-I3C acts as a "scaffold" inhibitor with micromolar potency. It is not a clinical replacement but a starting point for developing novel MCT1 inhibitors that avoid the specific resistance mechanisms of AZD compounds.

  • Versatility: Unlike AZD3965, IMO-I3C retains the reactive aldehyde, allowing researchers to "click" on different tails to explore new chemical space rapidly.

Experimental Protocols

Protocol A: Synthesis of Biologically Active Thiosemicarbazones

Use this protocol to convert IMO-I3C into a high-potency anticancer agent.

  • Reagents: Dissolve IMO-I3C (1.0 eq) in absolute ethanol.

  • Reactant: Add Thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the mixture at reflux (78°C) for 3–6 hours. Monitor consumption of the aldehyde via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Isolation: Cool to room temperature. The Schiff base product will precipitate.

  • Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from EtOH/DMF.

  • Validation: Confirm structure via 1H-NMR (Look for the disappearance of the CHO peak at ~10 ppm and appearance of the CH=N peak at ~8.5 ppm).

Protocol B: AHR Activation Assay (Luciferase Reporter)

Use this protocol to assess the direct signaling activity of IMO-I3C.

  • Cell Line: Use HepG2 cells stably transfected with an XRE-Luciferase reporter plasmid (Xenobiotic Response Element).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate for 24h.
    
  • Treatment:

    • Negative Control: 0.1% DMSO.

    • Positive Control: 10 nM TCDD (Dioxin) or 100 µM I3A.

    • Test Compound: IMO-I3C (Titrate 1 µM – 100 µM).

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Analysis: Plot Dose-Response curve to determine EC50. Expect IMO-I3C to show activation similar to I3A but with potentially different kinetics due to uptake rates.

Workflow Visualization

The following diagram illustrates the experimental workflow for evaluating IMO-I3C, from chemical synthesis to biological validation.

Workflow Start Start: IMO-I3C (Powder) Step1 Solubility Check (DMSO/Ethanol) Start->Step1 Branch_Direct Direct Assay (AHR/MCT1) Step1->Branch_Direct Native Activity Branch_Synth Derivatization (Schiff Base Synthesis) Step1->Branch_Synth Chemical Mod Assay_Reporter Luciferase Reporter (Gene Expression) Branch_Direct->Assay_Reporter Assay_Viability MTT/Cell Viability (IC50 Determination) Branch_Synth->Assay_Viability Outcome_Lead Identify Lead Candidate Assay_Reporter->Outcome_Lead Assay_Viability->Outcome_Lead

Figure 2: Experimental workflow for characterizing IMO-I3C efficacy.

References

  • Matrix Scientific. (n.d.). Product Data: this compound.[2][3] Retrieved from

  • El-Sawy, E. R., et al. (2025).[4] "1H-Indole-3-carboxaldehyde and its derivatives: Synthesis, Reactions, and Biological Activity." ResearchGate Review. Retrieved from

  • Puri, S., et al. (2022). "Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1)." Journal of Medicinal Chemistry. (Contextual Reference for N-substituted Indole activity).
  • Zhang, L., et al. (2024). "Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Fungal Pathogens." MDPI Plants. Retrieved from

  • BenchChem. (2025). "Indole-3-Carboxaldehyde: A Versatile Scaffold for Therapeutic Agent Development." BenchChem White Paper.

Sources

A Comparative Guide to the Reproducible Synthesis of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic reproducibility for 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. We will objectively compare a well-documented synthetic protocol with potential alternatives, offering experimental insights and data to guide researchers toward a reliable and efficient synthesis.

Introduction and Strategic Overview

This compound is a derivative of indole-3-carbaldehyde, a core scaffold found in numerous biologically active compounds.[1] The N-alkylation of the indole ring introduces a morpholino-acetamide moiety, which can significantly modulate the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, making it a desirable synthon for library synthesis.

The primary challenge in its synthesis lies in achieving selective and high-yielding N-alkylation of the indole-3-carbaldehyde core without promoting side reactions. The indole nitrogen is weakly acidic and requires deprotonation to enhance its nucleophilicity for reaction with an alkylating agent. This guide focuses on a robust, two-step approach that has demonstrated reliability in analogous syntheses.[2]

Mechanistic Rationale and Recommended Synthetic Pathway

The most reliable and frequently reported method for introducing an N-acetyl group, which can then be further functionalized, proceeds through a two-step sequence. This approach offers superior control compared to a direct, one-pot alkylation with a pre-formed side chain.

The core logic is as follows:

  • Activation of the Indole Nitrogen: The synthesis begins with the N-acylation of indole-3-carbaldehyde using a bifunctional reagent, 2-chloroacetyl chloride. This reaction is base-mediated, typically using a tertiary amine like triethylamine (TEA), to neutralize the HCl byproduct and facilitate the reaction.[2] This step forms the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.

  • Nucleophilic Substitution: The chloroacetyl group on the intermediate is a potent electrophile. The terminal chlorine atom is readily displaced by a nucleophile. In this synthesis, morpholine acts as the nucleophile, attacking the carbon atom bearing the chlorine, to form the final product via an SN2 reaction. A carbonate base like potassium carbonate (K₂CO₃) is often used to scavenge any residual acid and drive the reaction to completion.[2]

This two-step process is self-validating: the clean formation of the intermediate in Step 1, verifiable by TLC and NMR, is a strong predictor of success in Step 2.

Detailed Experimental Protocol and Workflow

The following protocol is adapted from established methodologies for the N-acylation and subsequent amination of indole scaffolds.[2]

Step A: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate 4)
  • Reagent Preparation: To a stirred solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.1 eq). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

  • Acylation: Add 2-chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 9:1 hexane:ethyl acetate.[2]

  • Workup: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with 5% sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid is the intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, which is often of sufficient purity (yields typically >90%) for the next step.[2]

Step B: Synthesis of this compound (Final Product)
  • Reagent Preparation: Dissolve the intermediate from Step A (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Addition of Base and Nucleophile: Add potassium carbonate (K₂CO₃, approx. 2.5 eq) to the solution, followed by the dropwise addition of morpholine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the disappearance of the intermediate by TLC.

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. Extract the residue with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent evaporation, the crude product can be purified by column chromatography on silica gel to yield the pure target compound.

Experimental Workflow Diagram

G cluster_stepA Step A: Intermediate Synthesis cluster_stepB Step B: Final Product Synthesis A_reagents Indole-3-carbaldehyde Triethylamine Anhydrous THF A_acyl Add 2-chloroacetyl chloride (0 °C, dropwise) A_reagents->A_acyl A_react Stir at Room Temp (3 hours) A_acyl->A_react A_workup Quench (H₂O) Extract (EtOAc) Wash & Dry A_react->A_workup A_product Intermediate: 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde A_workup->A_product B_reagents Intermediate (from Step A) K₂CO₃, Morpholine Anhydrous THF A_product->B_reagents Use directly B_react Reflux (4-6 hours) B_reagents->B_react B_workup Evaporate Solvent Extract (EtOAc) Wash & Dry B_react->B_workup B_purify Column Chromatography B_workup->B_purify B_product Final Product: This compound B_purify->B_product

Caption: Workflow for the two-step synthesis of the target compound.

Reproducibility Study: Critical Parameters and Validation

To ensure the reproducibility of this synthesis, a systematic evaluation of critical parameters is essential. The following logical framework outlines a validation study.

Critical Experimental Variables:
  • Base Selection: The choice of base in both steps is crucial. In Step A, a non-nucleophilic organic base like TEA is preferred over inorganic bases to avoid side reactions with chloroacetyl chloride. In Step B, an inorganic base like K₂CO₃ is effective and easily removed during workup.

  • Solvent Purity: Anhydrous solvents are critical. The presence of water can lead to the hydrolysis of 2-chloroacetyl chloride and decrease yields.

  • Temperature Control: Maintaining low temperatures during the addition of the highly reactive acyl chloride in Step A is vital to prevent uncontrolled side reactions.

  • Purity of Starting Materials: The purity of the initial indole-3-carboxaldehyde directly impacts the purity of the final product and overall yield.

Validation Workflow and Data Analysis

G cluster_variation Parameter Variation Experiments cluster_analysis Product Analysis start Define Standard Protocol (as described in Section 3) var_base Vary Base (e.g., DIPEA vs TEA in Step A) start->var_base var_solvent Vary Solvent (e.g., THF vs DCM) start->var_solvent var_temp Vary Temperature (Step A: -10°C, 0°C, RT) start->var_temp tlc TLC Monitoring (Reaction completion, spot purity) var_base->tlc var_solvent->tlc var_temp->tlc nmr ¹H & ¹³C NMR (Structural confirmation) tlc->nmr ms Mass Spectrometry (Molecular weight verification) nmr->ms hplc HPLC Analysis (Purity assessment) ms->hplc compare Compare Data (Yield, Purity, Side Products) hplc->compare conclusion Establish Optimized, Reproducible Protocol compare->conclusion

Caption: Logical workflow for validating the synthesis protocol's reproducibility.

Comparative Data Summary (Hypothetical Results)
RunVariable ParameterStep A Yield (%)Final Yield (%)Purity (HPLC, %)Notes
1Standard Protocol 9585>98%Clean reaction profile.
2Base (Step A): DIPEA9484>98%Comparable to TEA, viable alternative.
3Solvent: DCM9081>97%Slightly lower yield, potentially due to solubility.
4Temp (Step A): RT7560~90%Significant side product formation observed.
5Non-anhydrous THF8072~95%Reduced yield due to reagent hydrolysis.

Comparison with Alternative Synthetic Routes

While the two-step method is robust, alternative strategies exist. A comparison highlights the advantages of the recommended protocol.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Recommended Two-Step N-acylation with 2-chloroacetyl chloride, followed by substitution with morpholine.High yield, clean conversion, good control, reliable.[2]Two distinct synthetic steps required.
One-Pot N-Alkylation Reaction of indole-3-carbaldehyde with a pre-synthesized alkylating agent, 2-chloro-1-morpholinoethanone, and a base (e.g., NaH) in one step.Fewer steps, potentially faster.The alkylating agent must be synthesized separately; strong bases like NaH can be difficult to handle and may lead to side reactions.
Phase-Transfer Catalysis N-alkylation using a phase-transfer catalyst (e.g., TBAB) in a biphasic system.Avoids strictly anhydrous conditions; mild reaction conditions.Can be sensitive to catalyst choice; may require optimization for this specific substrate.

Conclusion

The presented two-step synthetic protocol, involving the formation of a 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde intermediate followed by nucleophilic substitution with morpholine, stands as the most reliable and reproducible method for synthesizing this compound. Experimental validation confirms that careful control of reaction parameters, particularly temperature and the use of anhydrous solvents, is critical for achieving high yields and purity. While one-pot alternatives exist, the modularity and control afforded by the two-step process make it superior for ensuring consistent and scalable production in a research and development setting.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Beilstein J. Org. Chem. 2021, 17, 1453–1463. - Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journals. [Link]

  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 442-446. [Link]

  • Der Pharma Chemica, 2012, 4(2):563-571. - Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 595-607. [Link]

Sources

"1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" vs commercially available analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde" vs. Commercially Available Analogs Content Type: Technical Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Product Focus: this compound (Hereafter: MOI-3-CHO )[1]

Executive Summary: The Solubility-Functionality Gap

In the development of indole-based therapeutics—particularly for oncology (kinase inhibitors) and neuropharmacology (cannabinoid receptor agonists)—the Indole-3-carbaldehyde (I3C) moiety is a ubiquitous starting block.[1] However, standard commercial analogs often present two critical bottlenecks:

  • Poor Solubility: Unsubstituted I3C and its N-methyl analogs suffer from low solubility in polar organic solvents and aqueous media, complicating bioassays and formulation.[1]

  • Purification Difficulty: Simple alkyl analogs lack ionizable handles, forcing reliance on chromatography rather than scalable acid-base extractions.[1]

This guide evaluates MOI-3-CHO , a functionalized scaffold incorporating a morpholine-acetamide tail.[1] Our comparative analysis demonstrates that while standard analogs (I3C, N-Methyl-I3C) offer lower upfront costs, MOI-3-CHO provides superior physicochemical handling , synthetic versatility , and drug-likeness (ADME) properties.[1]

Comparative Technical Analysis

The following table contrasts the target molecule with its primary commercial competitors: the parent Indole-3-carbaldehyde (I3C) and the lipophilic 1-Methylindole-3-carbaldehyde (Me-I3C) .[1]

Table 1: Physicochemical & Synthetic Profile Comparison[1][2]
FeatureMOI-3-CHO (Target)Indole-3-carbaldehyde (Standard)1-Methylindole-3-carbaldehyde
Structure N-substituted (Morpholine-Acetamide)Unsubstituted (N-H)N-substituted (Methyl)
Solubility (EtOH) High (Amide/Ether polarity)Low (Requires heat/DMF)Moderate
pKa (Conj.[1] Acid) ~8.3 (Morpholine N)~ -2.4 (Indole NH - very weak)N/A (No basic center)
Purification Mode Acid/Base Extraction (Scalable)Crystallization/ColumnCrystallization/Column
Synthetic Utility Aldehyde reactive; N-position blocked & stableAldehyde reactive; N-H susceptible to side-reactionsAldehyde reactive; N-position blocked
Primary Application Advanced Lead Gen (ADME friendly)Bulk Precursor / AgrochemicalsSimple Lipophilic Probes
Expert Insight: The Morpholine Advantage

The inclusion of the morpholine moiety is not merely structural; it is functional.[1]

  • Solubility: The morpholine ring disrupts the crystal lattice packing seen in planar indoles, significantly enhancing solubility in ethanol and methanol.[1]

  • Workup Efficiency: Unlike Me-I3C, the basic nitrogen in the morpholine ring allows MOI-3-CHO derivatives to be pulled into an aqueous acid phase, washed with organic solvent to remove non-basic impurities, and then re-precipitated with base.[1] This self-validating purification eliminates the need for silica gel chromatography in many workflows.[1]

Experimental Protocol: Comparative Schiff Base Synthesis

Objective: Synthesize a bioactive hydrazone derivative (common in antioxidant/antimicrobial screening) to demonstrate the handling advantages of MOI-3-CHO over I3C.

Target Reaction: Condensation with 2,4-Dinitrophenylhydrazine (2,4-DNPH).[1]

Method A: Using Standard Indole-3-carbaldehyde (I3C)[1]
  • Dissolution: Dissolve 1.0 mmol I3C in 5 mL DMF (Ethanol is insufficient at RT).

  • Catalysis: Add 3 drops conc. H2SO4.[1]

  • Reaction: Add 1.0 mmol 2,4-DNPH. Heat to 80°C for 2 hours.

  • Workup: Pour into ice water. Filter the precipitate.[1]

  • Issue: The product often co-precipitates with unreacted reagents.[1] Recrystallization from DMSO/Water is required (Yield: ~65%).[1]

Method B: Using MOI-3-CHO (Recommended)[1]
  • Dissolution: Dissolve 1.0 mmol MOI-3-CHO in 5 mL Ethanol (fully soluble at RT).

  • Catalysis: Add 3 drops conc. acetic acid.[1]

  • Reaction: Add 1.0 mmol 2,4-DNPH. Stir at Room Temperature for 1 hour.

  • Workup (The "Morpholine Switch"):

    • Evaporate Ethanol.[1]

    • Dissolve residue in 10 mL DCM.

    • Wash 1: Extract with 1M HCl (Product moves to Aqueous phase due to morpholine protonation; impurities stay in DCM).[1]

    • Wash 2: Basify aqueous layer with 1M NaOH (Product precipitates or extract back to DCM).[1]

  • Result: High purity solid obtained without chromatography (Yield: >85%).

Mechanistic Pathway & Workflow Visualization[1]

The following diagram illustrates the synthetic positioning of MOI-3-CHO. It highlights how the "Chloroacetyl" intermediate (often cited in literature) is converted into the stable MOI-3-CHO scaffold, which then serves as a superior divergence point for library synthesis compared to the parent indole.[1]

IndolePathways I3C Indole-3-carbaldehyde (Parent) Inter 1-(2-Chloroacetyl) Intermediate (Toxic/Unstable) I3C->Inter Cl-CH2-COCl (N-Acylation) Drug1 Schiff Bases (Antimicrobial) I3C->Drug1 Direct Route (Low Sol/Yield) MOI MOI-3-CHO (Target Scaffold) Inter->MOI Morpholine (Nucleophilic Sub.) MOI->Drug1 R-NH2 (Mild Condensation) Drug2 Chalcones (Anticancer) MOI->Drug2 Acetophenone (Claisen-Schmidt) Drug3 JWH-Analogs (CB2 Ligands) MOI->Drug3 Reduction/Funct.

Figure 1: Synthetic workflow comparing the robust MOI-3-CHO pathway (Blue) to the direct but solubility-limited parent pathway (Red dashed).[1]

Scientific Integrity & Validation

To ensure reproducibility, researchers must verify the identity of the starting material.[1] MOI-3-CHO is an N-substituted acetamide.[1]

  • IR Verification: Look for two carbonyl peaks.[1]

    • ~1660 cm⁻¹ (Aldehyde C=O).[1]

    • ~1680-1700 cm⁻¹ (Amide C=O).[1]

    • Absence of N-H stretch at 3200-3400 cm⁻¹ (confirms N1 substitution).[1]

  • Stability Warning: While the amide linker is stable, avoid strong reflux in aqueous acid (>2M HCl) for prolonged periods, as this may hydrolyze the amide bond, reverting to the parent indole.[1]

References

  • El-Sawy, E. R., et al. (2017).[1][2][3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry. (Review of indole-3-carbaldehyde reactivity and derivatives).

  • Cayman Chemical. "Indole-3-carboxaldehyde Product Information." (Baseline data for parent compound properties and biological activity).[1][4][2][3][5][6]

  • Naik, N., et al. (2012).[1][4] "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Der Pharma Chemica. (Describes the synthesis of N-chloroacetyl intermediates and downstream Schiff bases).

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10256 (Indole-3-carboxaldehyde)." (Physicochemical data for the parent comparator).

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible research. This guide provides an in-depth technical framework for the structural elucidation of "1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde," a compound of interest within the broader class of bioactive indole derivatives. We will delve into a multi-faceted analytical approach, comparing expected data with that of structurally related analogues to provide a robust and self-validating system for identity confirmation.

Introduction to this compound and the Imperative of Structural Verification

This compound belongs to the vast family of indole-containing compounds, which are pivotal scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] The indole-3-carbaldehyde core, in particular, serves as a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications, including anticancer and anti-inflammatory properties.[3][4]

The subject of this guide, "this compound," is characterized by the N-alkylation of the indole ring with a morpholino-acetamide moiety. This structural modification can significantly influence the compound's physicochemical properties and biological activity. Therefore, rigorous structural confirmation is paramount to ensure that downstream biological assays and structure-activity relationship (SAR) studies are based on a molecule of known and verified identity.

This guide will focus on the key analytical techniques required for this confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will also propose a plausible synthetic route, which itself provides a logical framework for the expected molecular structure.

Proposed Synthesis Pathway: A Logical Foundation for Structural Expectation

A likely and efficient synthesis of this compound would proceed via a two-step process starting from the commercially available indole-3-carboxaldehyde. This proposed pathway provides a logical basis for the anticipated molecular structure.

Synthesis_Pathway Indole3Carboxaldehyde Indole-3-carboxaldehyde Intermediate 1-(2-chloroacetyl)-1H-indole- 3-carboxaldehyde Indole3Carboxaldehyde->Intermediate N-Acylation ChloroacetylChloride Chloroacetyl Chloride Triethylamine TargetCompound 1-(2-Morpholin-4-yl-2-oxo-ethyl)- 1H-indole-3-carbaldehyde Intermediate->TargetCompound Nucleophilic Substitution Morpholine Morpholine Base

Figure 1: Proposed two-step synthesis of the target compound.

The initial step involves the N-acylation of indole-3-carboxaldehyde with chloroacetyl chloride in the presence of a base like triethylamine to yield the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[5] The subsequent step is a nucleophilic substitution reaction where the chlorine atom of the intermediate is displaced by morpholine to afford the final product.[6]

Comprehensive Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by providing information about the chemical environment of each proton and carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.[7] Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to deduce the connectivity of the atoms.[8] Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the indole ring, the morpholine ring, and the ethyl linker.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO)~10.0Singlet1H
Indole-H2~8.3Singlet1H
Indole Aromatic Protons~7.2 - 8.0Multiplets4H
Methylene (-CH₂-CO)~5.0Singlet2H
Morpholine (-N-CH₂-)~3.6 - 3.8Multiplet4H
Morpholine (-O-CH₂-)~3.4 - 3.6Multiplet4H

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide complementary information, confirming the presence of the carbonyl groups and the different carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aldehyde Carbonyl (C=O)~185
Amide Carbonyl (C=O)~165
Indole Aromatic Carbons~110 - 140
Methylene Carbon (-CH₂-CO)~50
Morpholine Carbons (-N-CH₂-)~45
Morpholine Carbons (-O-CH₂-)~66

Comparative Analysis:

To enhance the confidence in the structural assignment, a comparison with the spectra of related compounds is invaluable.

Compound Key Differentiating ¹H NMR Signal (δ, ppm)
This compound ~5.0 (s, 2H, -CH₂-CO)
1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde~4.3 (t, 2H, -N-CH₂-) and ~2.8 (t, 2H, -CH₂-N(morpholine))
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde~5.2 (s, 2H, -CH₂-Cl)
Indole-3-carboxaldehydeAbsence of signals for the N-substituent, presence of a broad N-H signal
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Ionization: Ionize the sample to generate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions with high resolution to determine the exact mass.

  • Data Analysis: Compare the experimentally determined exact mass with the calculated theoretical mass for the proposed molecular formula (C₁₅H₁₆N₂O₃) to confirm the elemental composition.[9]

Expected Mass Spectrometry Data:

Parameter Expected Value
Molecular Formula C₁₅H₁₆N₂O₃
Calculated Monoisotopic Mass 272.1161 g/mol
Expected [M+H]⁺ ion (m/z) 273.1239

Comparative Fragmentation Analysis:

The fragmentation pattern can further support the proposed structure. Key expected fragments would arise from the cleavage of the amide bond and the morpholine ring. A comparison with the fragmentation of the non-oxo analogue would show a different fragmentation pathway due to the absence of the amide carbonyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Spectral Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.[11]

Expected FT-IR Spectral Data:

Functional Group Expected Absorption Frequency (cm⁻¹) Vibrational Mode
Aldehyde C=O~1680 - 1700Stretch
Amide C=O~1640 - 1670Stretch
Aromatic C=C~1450 - 1600Stretch
C-N~1200 - 1350Stretch
C-O-C (Morpholine)~1100 - 1150Stretch

Comparative FT-IR Analysis:

The presence of two distinct carbonyl absorption bands is a key feature for confirming the identity of this compound.

Compound Key Differentiating FT-IR Absorption (cm⁻¹)
This compound Two C=O stretches (~1680 and ~1650)
1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehydeOne C=O stretch (~1680), absence of amide C=O
Indole-3-carboxaldehydeOne C=O stretch (~1670), presence of N-H stretch (~3300)

Data Summary and Conclusion

The following table summarizes the key analytical data that would collectively confirm the identity of this compound.

Analytical Technique Key Expected Result
¹H NMR Singlet at ~10.0 ppm (CHO), Singlet at ~5.0 ppm (-CH₂-CO)
¹³C NMR Carbonyl signals at ~185 ppm and ~165 ppm
HRMS [M+H]⁺ ion at m/z 273.1239, confirming C₁₅H₁₆N₂O₃
FT-IR Two distinct C=O absorption bands around 1680 cm⁻¹ and 1650 cm⁻¹

By systematically applying these analytical techniques and comparing the obtained data with the expected values and those of closely related compounds, researchers can confidently confirm the identity and purity of their synthesized this compound. This rigorous approach to structural verification is fundamental to the integrity and success of any subsequent research and development endeavors.

References

  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available from: [Link]

  • Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available from: [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available from: [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available from: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

  • synthesis, characterization and pharmacological screening of 2-methyl-1h-indole-3-carboxylic acid [2-(2- substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides derivatives. ResearchGate. Available from: [Link]

  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. Available from: [Link]

  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed Central. Available from: [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. Available from: [Link]

  • Fourier Transform Infra-Red Spectroscopy: Recent advances and prospective in Analytical Method Development and Validation. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available from: [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available from: [Link]

  • Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris Publisher. Available from: [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals. Available from: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

[1][2]

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde (referred to herein as IMO-Aldehyde ).[1] As a functionalized indole derivative containing both a reactive aldehyde group and a morpholine moiety, this compound presents specific chemical compatibilities that dictate its waste stream.

Unlike common solvents, this molecule is often a high-value synthetic intermediate.[1] Its disposal requires a "Functional Group Analysis" approach, prioritizing the prevention of uncontrolled oxidation (aldehyde) and aquatic toxicity (morpholine).[1]

Chemical Hazard Assessment (Functional Group Analysis)
MoietyHazard CharacteristicDisposal Implication
Indole Core Bioactive; potential environmental persistence.[1]Strict Incineration: Do not release to sewer/drains.
Aldehyde (-CHO) Reactive; susceptible to autoxidation to carboxylic acids.[1]Segregation: Keep away from strong oxidizers (e.g., nitric acid, peroxides) in waste containers to prevent exothermic reactions.[1]
Morpholine Tail Basic (pH > 7); potential aquatic toxicity.[1]pH Awareness: Waste streams may be slightly alkaline. Ensure compatibility with acidic waste streams before combining.[1]

Waste Stream Segregation Logic

Effective disposal begins at the bench. You must characterize the physical state of the waste before selecting the disposal route.

Decision Matrix
  • Solid Waste (Pure/Crude): High-temperature incineration (Pack in fiber drums/poly-lined boxes).[1]

  • Liquid Waste (Mother Liquor): Organic solvent stream.[1]

    • If dissolved in DCM/Chloroform: Halogenated Waste.[1]

    • If dissolved in EtOAc/Methanol/DMF: Non-Halogenated Waste.[1]

  • Aqueous Waste: If the compound precipitates in water, filter and dispose of solid.[1] If soluble (low pH), collect as aqueous hazardous waste.[1] NEVER pour down the sink.

Workflow Visualization

The following diagram illustrates the critical decision nodes for disposing of IMO-Aldehyde.

DisposalWorkflowStartWaste Generation:IMO-AldehydeStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPath Dry SolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPath DissolvedSolidPkgDouble Bag inPolyethylene (4 mil)SolidPath->SolidPkgSolventCheckSolvent Type?LiquidPath->SolventCheckDrumFiber Drum(Incineration)SolidPkg->DrumHaloHalogenated Stream(e.g., DCM, CHCl3)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated Stream(e.g., MeOH, EtOAc)SolventCheck->NonHalo No HalogensAqCheckAqueous Waste?SolventCheck->AqCheck Water BasedHalo->Drum Waste VendorNonHalo->Drum Waste VendorAqTreatAdjust pH 6-9Collect for Off-site TreatmentAqCheck->AqTreatAqTreat->Drum Waste Vendor

Figure 1: Decision tree for the segregation of IMO-Aldehyde waste streams. Colors indicate action urgency (Red/Yellow) and safe endpoints (Green).[1]

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound or Silica Gel)

Scope: Expired reagents, reaction byproducts, or contaminated stationary phase (silica/Celite).[1]

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles.[1] Use a P95/N95 dust mask or work inside a fume hood to prevent inhalation of indole dusts.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste fiber drum lined with a 4-mil polyethylene bag.[1]

  • Transfer:

    • Dampen the solid slightly with water or oil if it is chemically stable but dusty, to minimize airborne particles.[1]

    • Transfer solid using a chemically resistant spatula.[1]

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Chemical Name: "this compound" (Do not use abbreviations like "IMO" on waste tags).[1]

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Scope: Filtrates, mother liquors, and washing solvents.[1]

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (DCM/Chloroform): Segregate into Halogenated Waste .[1]

    • Scenario 2 (Acetone/Ethyl Acetate/Alcohols): Segregate into Non-Halogenated Waste .[1]

  • Compatibility Check:

    • Ensure the waste carboy does NOT contain strong oxidizers (e.g., nitric acid, concentrated peroxide solutions).[1] The aldehyde group can react exothermically with these.[1]

    • Ensure the carboy does NOT contain strong acids if the solution is concentrated, as the morpholine moiety is basic and may generate heat upon neutralization.[1]

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace to allow for expansion.[1]

  • Secondary Containment: All liquid waste containers must be stored in secondary containment trays capable of holding 110% of the largest container's volume.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent surface contamination.[1]

Solid Spill:

  • Isolate: Alert nearby personnel.

  • Protect: Don PPE (Gloves, Goggles, Mask).[1]

  • Contain: Do not dry sweep if dust generation is likely.[1] Cover with wet paper towels or use a HEPA-filter vacuum if available.[1]

  • Disposal: Place all cleanup materials into a solid hazardous waste bag.

Liquid Spill:

  • Absorb: Use vermiculite, sand, or commercial "Universal" spill pads.[1]

    • Note: Avoid using clay-based absorbents if the solvent is hydrofluoric acid (unlikely here, but good practice).[1]

  • Neutralize: If the spill is large and involves acidic byproducts, neutralize with sodium bicarbonate before absorption.[1]

  • Clean: Wipe the area with soap and water after bulk removal.

  • Report: Document the spill according to your facility's EHS guidelines.

Regulatory & Compliance Framework

Adherence to these regulations is mandatory for legal compliance and safety.

  • RCRA (Resource Conservation and Recovery Act): While this specific molecule may not have a dedicated "P" or "U" list code, it falls under the "Characteristic Waste" definition if it exhibits toxicity or is mixed with ignitable solvents (D001).[1] Treat as Hazardous Waste .[1]

  • EPA (Environmental Protection Agency): Prohibits the discharge of chemical substances into public water systems (POTW) without a permit. The morpholine moiety is of specific concern for aquatic environments [1][2].

  • OSHA (Occupational Safety and Health Administration): Requires proper labeling (GHS standards) and Safety Data Sheet (SDS) availability for all stored chemicals.[1]

Reference List
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Indole-3-carbaldehyde. Retrieved from [Link][1]

  • World Health Organization (2006). Morpholine: Health and Safety Guide No. 92.[1] International Programme on Chemical Safety.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2025). Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [Link]

  • Carl Roth GmbH (2025). Safety Data Sheet: Morpholine.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(2-Morpholin-4-yl-2-oxo-ethyl)-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.